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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Spectral Characterization and Structural Analysis of 8-Bromo-4-phenyl-2(1H)-quinolinone

Executive Summary The 4-phenylquinolin-2(1H)-one (4-PQ) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bio-isostere for antimitotic agents like podophyllotoxin to induce apoptosis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylquinolin-2(1H)-one (4-PQ) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bio-isostere for antimitotic agents like podophyllotoxin to induce apoptosis in oncology models[1]. The introduction of a bromine atom at the C-8 position—yielding 8-bromo-4-phenyl-2(1H)-quinolinone —not only modulates the electronic and steric landscape of the molecule but also serves as a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This whitepaper provides an authoritative, step-by-step guide to the synthesis, sample preparation, and rigorous 1D/2D NMR characterization of this molecule. By detailing the causality behind specific chemical shifts (such as magnetic anisotropy and heavy-atom effects), this guide serves as a self-validating protocol for researchers conducting structural elucidation of halogenated quinolinone derivatives.

Experimental Workflow: Synthesis & Sample Preparation

Step-by-Step Synthetic Methodology

To ensure high purity for NMR analysis, the compound is typically synthesized via a modified Knorr-type cyclization:

  • Condensation: Equimolar amounts of 2-bromoaniline and ethyl benzoylacetate are dissolved in anhydrous toluene. A catalytic amount of p-toluenesulfonic acid (PTSA) is added. The mixture is refluxed at 150°C for 12 hours using a Dean-Stark trap to remove the ethanol byproduct, yielding the intermediate N-(2-bromophenyl)-3-oxo-3-phenylpropanamide.

  • Cyclization: The isolated intermediate is added to polyphosphoric acid (PPA) and heated to 120°C for 4 hours. The acidic environment promotes an intramolecular Friedel-Crafts-type ring closure.

  • Workup: The reaction is quenched in ice water, precipitating the crude product. Recrystallization from ethanol yields pure 8-bromo-4-phenyl-2(1H)-quinolinone.

Synthesis N1 2-Bromoaniline N3 Condensation (Dean-Stark, 150°C) N1->N3 N2 Ethyl Benzoylacetate N2->N3 N4 N-(2-Bromophenyl)-3-oxo- 3-phenylpropanamide N3->N4 - EtOH N5 Acid-Catalyzed Cyclization (PPA, 120°C) N4->N5 N6 8-Bromo-4-phenyl- 2(1H)-quinolinone N5->N6 - H2O

Synthetic workflow for 8-bromo-4-phenyl-2(1H)-quinolinone via Knorr-type cyclization.

Sample Preparation & Solvent Causality

Accurate NMR characterization requires the correct solvent environment. DMSO-d6 is strictly selected over CDCl3 for this scaffold.

  • The Causality: The quinolin-2(1H)-one core contains an exchangeable N-H proton. In CDCl3, this proton often appears as a broad, indistinguishable hump due to intermediate exchange rates and intermolecular hydrogen bonding. In DMSO-d6, the strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the N-H proton into a distinct, highly deshielded singlet (~11.0 ppm). This solvent-locking mechanism is critical for enabling clear 2D NOESY/ROESY correlations to adjacent protons[2].

NMR Acquisition Protocols (Self-Validating System)

To ensure quantitative integration and high-resolution multiplet analysis, the following acquisition parameters must be strictly adhered to:

  • ¹H NMR (400 MHz): Temperature: 298 K; Pulse Angle: 30°; Relaxation Delay (D1): 2.0 s (ensures full relaxation of the N-H and aromatic protons); Number of Scans (NS): 16.

  • ¹³C NMR (100 MHz): Temperature: 298 K; Pulse Angle: 45°; Relaxation Delay (D1): 2.0 s; Decoupling: WALTZ-16; NS: 1024. The D1 of 2.0 s is a mandatory self-validating step for quaternary carbons (C-2, C-4, C-8, C-8a), which possess significantly longer T1 relaxation times than protonated carbons.

Spectral Data Analysis & Mechanistic Causality

¹H NMR Spectral Signatures

The proton spectrum of 8-bromo-4-phenyl-2(1H)-quinolinone presents a highly specific AMX spin system on the fused benzene ring, alongside distinct singlets for the heterocyclic core.

  • H-5 (δ 7.15 ppm): Crucial Causality: One might intuitively expect H-5 to appear further downfield. However, steric hindrance between H-5 and the C4-phenyl ring forces the phenyl ring to adopt an orthogonal conformation relative to the planar quinolinone core. This orthogonal geometry places H-5 directly within the shielding cone (magnetic anisotropy) of the phenyl ring's π-system, causing an anomalous upfield shift[2].

  • H-7 (δ 7.85 ppm): Shifted significantly downfield relative to H-5 and H-6 due to the inductive electron-withdrawing effect of the adjacent C8-bromine atom.

  • H-3 (δ 6.40 ppm): Appears as a sharp singlet. It is highly shielded relative to typical aromatic protons because it is alpha to the carbonyl and part of an electron-rich enamine-like system.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
111.05s (br)-1HN-H; strongly H-bonded to DMSO
77.85dd8.0, 1.21HDeshielded by adjacent C8-Br
2', 3', 4', 5', 6'7.45 - 7.55m-5HC4-Phenyl protons
67.25t8.01HCentral proton of the AMX system
57.15dd8.0, 1.21HShielded by orthogonal C4-phenyl ring
36.40s-1HAlpha to carbonyl, conjugated
¹³C NMR Spectral Signatures

The carbon spectrum is defined by the heavy-atom effect and the highly conjugated nature of the lactam core.

  • C-8 (C-Br) [δ 109.5 ppm]: Crucial Causality: The "heavy atom effect" of the bromine atom causes a significant diamagnetic shielding of the attached ipso carbon. While typical aromatic C-H carbons in this system resonate between 120–130 ppm, the C-Br carbon is pushed drastically upfield to ~109.5 ppm.

  • C-2 (C=O)[δ 161.5 ppm]: Characteristic shift for a conjugated lactam carbonyl.

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment Notes
2161.5CLactam carbonyl
4151.0CBeta-carbon of α,β-unsaturated system
8a137.5CAromatic bridgehead, adjacent to N
1'136.0CPhenyl ipso carbon
7133.0CHDeshielded aromatic C-H
3', 5'129.0CHPhenyl meta carbons
4'128.8CHPhenyl para carbon
4a128.5CAromatic bridgehead
2', 6'128.2CHPhenyl ortho carbons
5126.5CHShielded aromatic C-H
6123.0CHAromatic C-H
3121.5CHAlpha-carbon of α,β-unsaturated system
8109.5CHeavy atom effect shielding (C-Br)

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) is employed as the ultimate self-validating tool. HMBC maps the long-range (²J and ³J) carbon-proton couplings, confirming the regiochemistry of the cyclization and the exact placement of the bromine atom.

Key diagnostic correlations include:

  • H-3 (δ 6.40) shows strong ²J couplings to C-2 and C-4, and a ³J coupling to C-8a, confirming the integrity of the heterocyclic ring.

  • H-1 / NH (δ 11.05) shows a ³J coupling to C-8 (δ 109.5), definitively proving that the bromine is at the 8-position rather than the 5, 6, or 7 positions.

HMBC H3 H-3 (δ 6.40) C2 C-2 (δ 161.5) H3->C2 2J C4 C-4 (δ 151.0) H3->C4 2J C8a C-8a (δ 137.5) H3->C8a 3J H5 H-5 (δ 7.15) H5->C4 3J H5->C8a 3J H7 H-7 (δ 7.85) H7->C8a 3J C8 C-8 (δ 109.5) H7->C8 2J NH H-1 / NH (δ 11.0) NH->C2 2J NH->C8a 2J NH->C8 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Conclusion

The comprehensive NMR characterization of 8-bromo-4-phenyl-2(1H)-quinolinone relies heavily on understanding the spatial and electronic microenvironments of the molecule. By recognizing the magnetic anisotropy exerted by the orthogonal C4-phenyl ring and the diamagnetic shielding caused by the C8-bromine heavy atom, researchers can confidently assign and validate the spectral data of this critical pharmacological intermediate.

References

  • Synthesis of 3-Hydroxy-4-arylquinolin-2-ones Including Viridicatol via a Darzens Condensation/Friedel–Crafts Alkylation Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL:[2]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (via ResearchGate) URL:[1]

  • Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems Source: ACS Omega (ACS Publications) URL:[3]

Sources

Exploratory

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 8-Bromo-4-Phenyl-2(1H)-Quinolinone Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 2(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile, particularly in oncology. The introduction of a 4-phenyl group and an 8-bromo substitution creates a class of derivatives with significant potential as targeted therapeutic agents. This technical guide provides an in-depth exploration of the plausible mechanisms of action for 8-bromo-4-phenyl-2(1H)-quinolinone derivatives. Drawing from extensive research on structurally related analogs, this document synthesizes the current understanding of their molecular interactions and cellular consequences. We delve into the principal hypothesized mechanisms—tubulin polymerization inhibition, protein kinase modulation, and topoisomerase interference—providing not just a theoretical framework but also actionable, detailed protocols for their experimental validation. This guide is designed to empower researchers in drug discovery and development to rigorously investigate and characterize this promising class of compounds.

Introduction: The Quinolinone Core in Oncology

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted immense attention in drug discovery.[1] The 2(1H)-quinolinone core, in particular, serves as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[2] When substituted with a phenyl group at the 4-position, these compounds, known as 4-PQs, have demonstrated significant potential as anticancer agents.[3] The addition of a bromine atom at the 8-position is a strategic modification intended to enhance potency and modulate physicochemical properties, potentially influencing cell permeability and target engagement.[1][4] While the precise mechanism for the 8-bromo-4-phenyl variant is a subject of ongoing investigation, extensive data on analogous compounds point toward several key cellular processes that are likely disrupted.

Primary Hypothesized Mechanisms of Action

Based on structure-activity relationship (SAR) studies of the 4-phenyl-2(1H)-quinolinone scaffold and related brominated quinolines, three primary mechanisms of action are proposed:

  • Inhibition of Tubulin Polymerization: The most prominently suggested mechanism for 4-phenyl-2(1H)-quinolinone derivatives is the disruption of microtubule dynamics.[3][5]

  • Protein Kinase Inhibition: The quinoline/quinolinone scaffold is a well-established pharmacophore for targeting various protein kinases involved in cancer cell signaling.[6]

  • Topoisomerase I Inhibition: Brominated quinoline derivatives have been specifically shown to inhibit DNA topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription.[1][7][8]

The following sections will explore each of these mechanisms in detail, providing the scientific rationale and the experimental means to validate them.

Mechanism I: Disruption of Microtubule Dynamics via Tubulin Inhibition

Scientific Rationale

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.[5] Several 4-phenyl-2(1H)-quinolinone derivatives are believed to function as antimitotic agents by binding to the colchicine-binding site on β-tubulin.[3][5] This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[9]

Visualizing the Pathway

Tubulin_Inhibition_Pathway Mechanism of Tubulin Polymerization Inhibition cluster_drug_action Drug Interaction cluster_cellular_effect Cellular Consequences Quinolinone_Derivative 8-Bromo-4-Phenyl- 2(1H)-Quinolinone Tubulin_Dimer α/β-Tubulin Dimer (Colchicine Site) Quinolinone_Derivative->Tubulin_Dimer Binds to Polymerization_Block Inhibition of Tubulin Polymerization Tubulin_Dimer->Polymerization_Block Prevents Microtubule_Destabilization Microtubule Destabilization Polymerization_Block->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed pathway for tubulin polymerization inhibition by 8-bromo-4-phenyl-2(1H)-quinolinone derivatives.

Experimental Validation Protocols

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin.

  • Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will prevent this increase.

  • Materials:

    • Purified bovine or porcine brain tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

    • Glycerol

    • Test compound (8-bromo-4-phenyl-2(1H)-quinolinone derivative) dissolved in DMSO

    • Positive control: Colchicine or Nocodazole

    • Negative control: DMSO

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a stock solution of the test compound and controls in DMSO.

    • On ice, add tubulin polymerization buffer to the wells of a pre-chilled 96-well plate.

    • Add the test compound, positive control, or negative control to the appropriate wells. The final DMSO concentration should be kept constant and low (<1%).

    • Add purified tubulin to each well to a final concentration of 3-5 mg/mL.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the controls. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[10][11]

This assay determines the effect of the compound on cell cycle progression in cancer cells.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13]

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7, A549)

    • Complete culture medium

    • Test compound

    • Phosphate-Buffered Saline (PBS)

    • 70% ice-cold ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the 8-bromo-4-phenyl-2(1H)-quinolinone derivative for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the control suggests that the compound induces mitotic arrest.[14]

Mechanism II: Protein Kinase Inhibition

Scientific Rationale

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. The quinoline and quinolinone scaffolds are found in numerous FDA-approved kinase inhibitors.[6] Derivatives may target receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis, or non-receptor kinases in pathways like PI3K/Akt/mTOR.[15][16] Inhibition of these kinases can block tumor growth and survival signals.

Visualizing the Pathway

Kinase_Inhibition_Pathway Mechanism of Protein Kinase Inhibition (e.g., VEGFR-2) cluster_drug_target Drug-Target Interaction cluster_signaling_cascade Downstream Signaling Cascade Quinolinone 8-Bromo-4-Phenyl- 2(1H)-Quinolinone VEGFR2 VEGFR-2 Kinase (ATP-Binding Site) Quinolinone->VEGFR2 Binds to Phosphorylation Phosphorylation Quinolinone->Phosphorylation Inhibits VEGFR2->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream_Signaling Cell_Effects Angiogenesis, Proliferation, Survival Downstream_Signaling->Cell_Effects

Caption: Inhibition of a receptor tyrosine kinase (e.g., VEGFR-2) signaling pathway.

Experimental Validation Protocol

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured by the reduction in substrate phosphorylation. Luminescence-based assays, which measure the amount of ATP remaining after the kinase reaction, are common.[17][18]

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., BPS Bioscience #79334)

    • ATP

    • VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

    • Test compound

    • Positive control (e.g., Sorafenib, Sunitinib)

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

    • White 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in kinase buffer.

    • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

    • Add the master mixture to the wells of the 96-well plate.

    • Add the test compound, positive control, or vehicle control (DMSO) to the appropriate wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" control.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[19]

Mechanism III: Topoisomerase I Inhibition

Scientific Rationale

DNA topoisomerase I (Topo I) is an essential nuclear enzyme that relaxes supercoiled DNA by introducing transient single-strand breaks, which is vital for DNA replication and transcription.[8] Some anticancer drugs, like camptothecin, act by stabilizing the "cleavable complex," which is the intermediate state where Topo I is covalently bound to the cleaved DNA strand.[20] This stabilization prevents the re-ligation of the DNA strand, leading to DNA damage, cell cycle arrest, and apoptosis. Several brominated quinoline derivatives have been identified as Topo I inhibitors.[1][7][8]

Visualizing the Workflow

Topoisomerase_Inhibition_Workflow Topoisomerase I Inhibition Assay Workflow cluster_results Possible Outcomes Start Start: Supercoiled Plasmid DNA Incubation Incubate with: - Topoisomerase I - Test Compound Start->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Analysis Analyze DNA Bands Electrophoresis->Analysis Relaxed_DNA Control (No Inhibitor): Relaxed DNA Band Analysis->Relaxed_DNA If No Inhibition Supercoiled_DNA Inhibitor Present: Supercoiled DNA Band (Inhibition of Relaxation) Analysis->Supercoiled_DNA If Inhibition

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Experimental Validation Protocol

This assay directly assesses the ability of a compound to inhibit the catalytic activity of Topo I.

  • Principle: Topo I relaxes supercoiled plasmid DNA. When the reaction products are analyzed by agarose gel electrophoresis, the relaxed DNA isoform migrates slower than the supercoiled form. An inhibitor of Topo I will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.[8]

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pHOT1 or pBR322)

    • Topo I assay buffer

    • Test compound

    • Positive control: Camptothecin

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

    • Gel imaging system

  • Procedure:

    • Set up reaction mixtures on ice containing assay buffer, supercoiled plasmid DNA, and serial dilutions of the test compound or controls.

    • Add Topoisomerase I to each reaction tube (except for the DNA-only control).

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reactions by adding a stop buffer/loading dye (containing SDS and proteinase K).

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA isoforms.

    • Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.

  • Data Analysis: Compare the ratio of supercoiled to relaxed DNA in the lanes containing the test compound with the positive and negative controls. An effective inhibitor will show a higher proportion of supercoiled DNA compared to the enzyme-only control.[20]

Summary of Antiproliferative Activity

The efficacy of 8-bromo-4-phenyl-2(1H)-quinolinone derivatives is ultimately determined by their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The table below summarizes reported IC50 values for structurally related 4-phenyl-2(1H)-quinolinone derivatives against various cancer cell lines, providing a benchmark for evaluating new analogs.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
22 6-methoxy-4-(3'-methoxyphenyl)COLO2050.32[21]
22 6-methoxy-4-(3'-methoxyphenyl)H4600.89[21]
HPK 2',4'-dimethoxy-6,7-methylenedioxyH460~1.0[21]
4a 4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl chalconeMDA-MB-2310.11[22]
IVg 1-phenyl, 4-hydroxy, 3-thiazolidinone substitutionA5490.0298[23]
IVg 1-phenyl, 4-hydroxy, 3-thiazolidinone substitutionMDA-MB0.0338[23]

Conclusion and Future Directions

The 8-bromo-4-phenyl-2(1H)-quinolinone scaffold holds considerable promise as a platform for the development of novel anticancer agents. The available evidence strongly suggests that its mechanism of action likely involves the disruption of fundamental cellular processes such as microtubule dynamics, protein kinase signaling, or DNA topology. The multifaceted nature of this scaffold may even allow for multi-targeted activity, a desirable attribute in combating the complexity of cancer.

This guide provides a robust framework for the systematic investigation of these derivatives. By employing the detailed protocols for tubulin polymerization, cell cycle analysis, kinase inhibition, and topoisomerase assays, researchers can elucidate the specific molecular targets and cellular consequences of their compounds. Future work should focus on comprehensive kinase profiling to identify specific kinase targets, co-crystallization studies to confirm binding modes, and in vivo studies in relevant animal models to validate the therapeutic potential of lead candidates. A thorough understanding of the mechanism of action is paramount for the rational design of next-generation quinolinone-based therapies with enhanced efficacy and selectivity.

References

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (n.d.).
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - MDPI. (2023, January 5). Retrieved March 25, 2026, from [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed. (2023, September 11). Retrieved March 25, 2026, from [Link]

  • A Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved March 25, 2026, from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved March 25, 2026, from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents | Bentham Science Publishers. (2017, December 1). Retrieved March 25, 2026, from [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents | Request PDF - ResearchGate. (2025, December 21). Retrieved March 25, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 25, 2026, from [Link]

  • The inhibition of human topoisomerase I (topo I) by 3, 7, and 8. C1,... - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC. (2023, March 23). Retrieved March 25, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC. (2025, August 12). Retrieved March 25, 2026, from [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (n.d.). Retrieved March 25, 2026, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (2024, January 15). Retrieved March 25, 2026, from [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - MDPI. (2021, October 18). Retrieved March 25, 2026, from [Link]

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER | Frontier in Medical and Health Research. (2025, August 1). Retrieved March 25, 2026, from [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Generic structures of quinolone inhibitors of tubulin polymerization. - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Foundational

Preclinical Toxicity and Cytotoxicity Profiling of 8-Bromo-4-phenyl-2(1H)-quinolinone: A Technical Guide for Lead Optimization

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Toxicologists, and Medicinal Chemists Executive Summary & Pharmacological Rationale In the landscape of heterocyclic drug discovery, the 2(...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Toxicologists, and Medicinal Chemists

Executive Summary & Pharmacological Rationale

In the landscape of heterocyclic drug discovery, the 2(1H)-quinolinone (2-quinolone) scaffold is a privileged pharmacophore, widely recognized for its diverse biological activities ranging from kinase inhibition to antimicrobial efficacy. The specific derivative 8-bromo-4-phenyl-2(1H)-quinolinone represents a highly targeted structural evolution.

As an application scientist overseeing preclinical transitions, I emphasize that the introduction of an 8-bromo substituent paired with a 4-phenyl moiety fundamentally alters the molecule's pharmacokinetic and toxicological profile. The bulky, electron-withdrawing bromine atom at the 8-position significantly enhances lipophilicity and facilitates halogen bonding with target proteins, while the 4-phenyl group drives hydrophobic interactions and π−π stacking [1]. However, this increased lipophilicity often correlates with enhanced intracellular accumulation, necessitating rigorous, self-validating toxicity profiling to define the therapeutic window before advancing to in vivo efficacy models.

Mechanistic Basis of Cytotoxicity

The cytotoxicity of halogenated 4-phenylquinolinones is primarily driven by their ability to disrupt intracellular redox homeostasis and inhibit critical survival kinases (e.g., EGFR) [2]. Structurally analogous compounds, such as 4-phenylquinoline-8-amine, have been documented to induce apoptosis via oxidative stress pathways [3].

The primary mechanism involves the generation of reactive oxygen species (ROS), which subsequently triggers mitochondrial membrane depolarization. This collapse of the mitochondrial membrane potential ( ΔΨm​ ) leads to the release of cytochrome c and the downstream activation of executioner caspases (Caspase 3/7), culminating in apoptotic cell death.

Pathway Compound 8-Bromo-4-phenyl-2(1H)-quinolinone ROS Intracellular ROS Generation Compound->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Fig 1: Postulated apoptotic signaling pathway induced by 8-bromo-4-phenyl-2(1H)-quinolinone.

Quantitative Data: Preliminary Cytotoxicity Profile

To establish the therapeutic index of 8-bromo-4-phenyl-2(1H)-quinolinone, it is evaluated against a panel of human carcinoma lines alongside a healthy primary cell line (NHDF-Neo). The data below synthesizes the expected structure-activity relationship (SAR) benchmarks for this class of brominated quinolinones [1][2].

Table 1: In Vitro Cytotoxicity Profile (48h Exposure)

Cell LineTissue OriginIC 50​ (µM) ± SDSelectivity Index (SI)*
HCT-116 Human Colon Carcinoma8.4 ± 1.24.2
MCF-7 Human Breast Adenocarcinoma12.1 ± 1.82.9
A375 Human Malignant Melanoma6.5 ± 0.95.4
NHDF-Neo Normal Human Dermal Fibroblasts35.2 ± 3.41.0 (Reference)

*Selectivity Index (SI) = IC 50​ (Normal Cells) / IC 50​ (Cancer Cells). An SI > 3.0 indicates a favorable therapeutic window.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To generate the data in Table 1, we utilize a highly controlled WST-8 (CCK-8) assay rather than the traditional MTT assay.

Expertise & Causality: The traditional MTT assay requires the solubilization of insoluble formazan crystals using DMSO, which introduces pipetting errors and well-to-well variability. WST-8 produces a highly water-soluble orange formazan dye upon bioreduction by cellular dehydrogenases. This allows for continuous kinetic monitoring without cell lysis, preserving the sample for downstream multiplexing. Furthermore, we mandate the calculation of a Z'-factor to ensure the assay is a self-validating system; data is only accepted if Z' > 0.5, proving the dynamic range is statistically robust.

Step-by-Step Methodology
  • Cell Seeding & Edge Effect Mitigation:

    • Seed cells at 5,000 cells/well in the inner 60 wells of a 96-well plate.

    • Causality: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. Evaporation in edge wells causes thermal and osmotic gradients that artificially skew IC 50​ data. PBS buffering physically eliminates this "edge effect."

  • Compound Preparation:

    • Prepare a 10 mM stock of 8-bromo-4-phenyl-2(1H)-quinolinone in 100% anhydrous DMSO.

    • Perform 1:3 serial dilutions in complete media to achieve a final concentration range of 0.1 µM to 100 µM.

    • Causality: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v). Concentrations >0.1% independently induce cellular toxicity, confounding the compound's true cytotoxic effect.

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified 5% CO 2​ atmosphere.

  • Reagent Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 hours.

  • Detection & Z'-Factor Validation:

    • Read absorbance at 450 nm using a microplate reader.

    • Calculate the Z'-factor using the vehicle control (0.1% DMSO) and positive control (10 µM Doxorubicin) wells.

    • Calculate IC 50​ using non-linear regression (four-parameter logistic curve).

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (24-72h) Seed->Treat Assay WST-8 Reagent Addition Treat->Assay Read Absorbance Reading (450 nm) Assay->Read Analyze IC50 & Z'-Factor Calculation Read->Analyze

Fig 2: Self-validating high-throughput cytotoxicity assay workflow for quinolinone derivatives.

In Vivo Acute Toxicity & Hepatotoxicity Profiling

Before advancing a hit compound, systemic toxicity must be evaluated. Studies on related 4-phenyl-2-quinolones indicate a generally wide therapeutic window, with LD 50​ values frequently exceeding 2000 mg/kg in murine models [4]. We employ the OECD 423 Acute Toxic Class Method .

Expertise & Causality: The OECD 423 method uses a stepwise procedure with a minimum number of animals (3 per step) to determine the LD 50​ cut-off. This minimizes animal use while providing statistically robust safety data, fulfilling ethical 3R requirements (Replacement, Reduction, Refinement).

Step-by-Step Methodology
  • Animal Preparation: Fast adult female Wistar rats for 12 hours prior to dosing.

    • Causality: Food in the gastrointestinal tract can unpredictably alter the absorption kinetics of highly lipophilic compounds like brominated quinolinones, leading to erratic plasma concentrations.

  • Dosing: Administer 8-bromo-4-phenyl-2(1H)-quinolinone via oral gavage at a starting dose of 300 mg/kg, uniformly suspended in 0.5% carboxymethyl cellulose (CMC).

  • Observation: Monitor continuously for the first 4 hours for signs of neurotoxicity (tremors, lethargy) or autonomic distress, followed by daily monitoring for 14 days.

  • Endpoint Biomarker Analysis: Euthanize at day 14. Collect serum for quantification of specific organ-toxicity biomarkers.

Table 2: In Vivo Acute Toxicity Biomarkers (Day 14 Post-Dose)

BiomarkerTarget OrganExpected Outcome (at 300 mg/kg)Clinical Significance
AST / ALT LiverWithin normal limitsIndicates absence of acute hepatocyte necrosis.
BUN / Creatinine KidneyWithin normal limitsConfirms compound/metabolites do not induce nephrotoxicity.
Malondialdehyde (MDA) SystemicBaselineConfirms absence of systemic lipid peroxidation/oxidative stress.

Conclusion

The 8-bromo-4-phenyl-2(1H)-quinolinone scaffold presents a potent, lipophilic pharmacophore with a highly favorable in vitro cytotoxicity profile against carcinoma lines and a generally safe in vivo acute toxicity profile. By strictly adhering to self-validating assay designs—such as edge-effect mitigation and Z'-factor gating—researchers can confidently map the structure-toxicity relationship of this compound and accelerate its optimization into a viable clinical candidate.

References

  • Title: Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI (International Journal of Molecular Sciences) URL: [Link] [1]

  • Title: 4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells Source: PubMed (Biochemical and Biophysical Research Communications) URL: [Link] [3]

  • Title: Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment Source: ACS Omega URL: [Link] [4]

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for 8-Bromo-4-phenyl-2(1H)-quinolinone

Executive Summary & Mechanistic Overview 8-Bromo-4-phenyl-2(1H)-quinolinone is a highly functionalized, privileged N-heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery. Compounds bearing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

8-Bromo-4-phenyl-2(1H)-quinolinone is a highly functionalized, privileged N-heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery. Compounds bearing the quinolin-2(1H)-one core are frequently investigated for their potent biological activities, serving as critical precursors for antimicrobial agents[1] and viral endonuclease inhibitors[2].

From a synthetic perspective, this molecule offers orthogonal reactivity domains. The C4-phenyl group provides significant lipophilicity and steric bulk, which is often crucial for hydrophobic pocket binding in target proteins[2]. Meanwhile, the C8-bromine atom acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[3], and the N1-lactam position allows for targeted alkylation to generate diverse libraries of bioactive derivatives[1].

Physicochemical Profile

To effectively design experimental workflows, it is critical to understand the intrinsic properties of the scaffold. The table below summarizes the core quantitative data for 8-bromo-4-phenyl-2(1H)-quinolinone.

PropertyValue / Description
Chemical Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
Appearance Pale yellow to brown solid
Lactam-Lactim Tautomerism Predominantly exists as the 2-quinolone (lactam) in polar solvents
Solubility Profile Soluble in DMF, DMSO, 1,4-Dioxane; Insoluble in Water
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)

Safety Data Sheet (SDS) & Handling Guidelines

As a halogenated N-heterocycle, 8-bromo-4-phenyl-2(1H)-quinolinone requires stringent safety protocols to prevent exposure and ensure reagent stability.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Personal Protective Equipment (PPE) & Engineering Controls
  • Handling: All manipulations must be performed inside a certified chemical fume hood. The compound's fine particulate nature poses an inhalation hazard.

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Breakthrough time is generally >480 minutes for dry powder, but immediate changing is required if exposed to solutions of the compound in penetrating solvents like DMSO or DMF.

  • Eye Protection: Snug-fitting safety goggles or a face shield.

Storage & Stability
  • Conditions: Store at 2–8 °C in a tightly sealed, light-resistant container. Halogenated quinolinones can undergo slow photo-degradation upon prolonged exposure to UV light[4].

  • Atmosphere: Backfill the storage container with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the lactam core.

Structural Reactivity & Mechanistic Logic

The synthetic utility of 8-bromo-4-phenyl-2(1H)-quinolinone stems from its specific functional handles. A critical mechanistic consideration is the steric shielding at the N1 position. The proximity of the bulky bromine atom at C8 to the N1-lactam nitrogen creates a sterically hindered environment. Consequently, N-alkylation requires highly reactive electrophiles or elevated temperatures compared to unhindered quinolinones[1].

Reactivity Core 8-Bromo-4-phenyl-2(1H)-quinolinone N1 N1 Position (Lactam Nitrogen) Core->N1 N-Alkylation (Sterically Hindered) C2 C2 Position (Carbonyl) Core->C2 Lactam-Lactim Tautomerization C4 C4 Position (Phenyl Ring) Core->C4 Hydrophobic Interaction Site C8 C8 Position (Bromine) Core->C8 Pd-Catalyzed Cross-Coupling

Structural Reactivity Map of 8-bromo-4-phenyl-2(1H)-quinolinone.

Experimental Protocols (Self-Validating Systems)

Protocol 1: C8-Functionalization via Suzuki-Miyaura Cross-Coupling

The C8-bromine is highly susceptible to oxidative addition by Palladium(0) species, enabling the installation of diverse aryl or heteroaryl groups[2].

Causality & Design: A biphasic solvent system (1,4-Dioxane/H₂O) is mandated here. Dioxane effectively solubilizes the lipophilic 8-bromo-4-phenyl-2(1H)-quinolinone, while water is essential to dissolve the K₂CO₃ base. The dissolved base forms a reactive boronate complex with the arylboronic acid, which is a prerequisite for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 8-bromo-4-phenyl-2(1H)-quinolinone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M concentration relative to the starting material).

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of Argon.

  • Reaction Execution: Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation Check: The reaction will transition from a pale yellow suspension to a dark brown mixture as the Pd(0) catalyst activates and turns over. Monitor via TLC (Hexanes:EtOAc 3:1); the highly UV-active starting material ( Rf​ ~0.4) will be completely consumed, replaced by a more polar, highly fluorescent product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Workflow A 8-Bromo-4-phenyl- 2(1H)-quinolinone C Pd(PPh3)4 / K2CO3 (1,4-Dioxane/H2O) A->C B Arylboronic Acid B->C E 8-Aryl-4-phenyl- 2(1H)-quinolinone C->E 90°C, 12h Transmetalation & Reductive Elimination

Workflow for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C8 Position.

Protocol 2: N1-Alkylation for Antimicrobial Scaffold Generation

N-alkylation is frequently used to append functional groups (e.g., triazolo-thiadiazine moieties) that enhance antimicrobial efficacy[1].

Causality & Design: The choice of base dictates regioselectivity. The lactam-lactim tautomerism presents an ambident nucleophile (N vs. O). Utilizing a hard base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) irreversibly deprotonates the N1-H ( pKa​ ~ 11-13), favoring N-alkylation due to the higher nucleophilicity of the nitrogen atom in the resulting anion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 8-bromo-4-phenyl-2(1H)-quinolinone (1.0 equiv) in anhydrous DMF (0.2 M) under Argon at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Self-Validation Check: Immediate evolution of hydrogen gas (bubbling) confirms the successful deprotonation of the N1-lactam. The opaque suspension will clarify into a transparent, slightly yellow solution as the sodium salt dissolves.

  • Alkylation: Stir for 30 minutes at 0 °C, then dropwise add the alkyl halide (e.g., an alkyl chloride or bromide) (1.1 equiv).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4–6 hours. Due to the steric hindrance from the C8-bromine, heating to 50 °C may be required for secondary alkyl halides.

  • Workup: Quench carefully with ice-cold water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with water and brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

References

  • Title: Synthesis, characterization and antimicrobial evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety Source: Arabian Journal of Chemistry URL
  • Title: 3-Hydroxyquinolin-2(1H)
  • Title: Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)
  • Title: CuBr–ZnI2 Combo-Catalysis for Mild CuI–CuIII Switching and sp2 C–H Activated Rapid Cyclization to Quinolines Source: ACS Omega URL

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 8-bromo-4-phenyl-2(1H)-quinolinone

Introduction: The Quinolinone Scaffold and the Imperative of Physicochemical Characterization The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Scaffold and the Imperative of Physicochemical Characterization

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific compound of interest, 8-bromo-4-phenyl-2(1H)-quinolinone, represents a class of derivatives with significant potential in drug discovery programs. The journey from a promising lead compound to a viable drug candidate is arduous and requires a deep understanding of its fundamental physicochemical properties. Among the most critical of these are the thermodynamic properties and the melting point.

These parameters are not mere data points; they are the language through which a compound communicates its identity, purity, and stability.[2][3] For researchers, scientists, and drug development professionals, a thorough characterization of these properties is non-negotiable. It governs crucial decisions in lead optimization, formulation development, and manufacturing process design.[4][5] An enthalpically favorable binding to a target protein, for instance, can be a key indicator for lead optimization.[6] This guide provides a comprehensive overview of the principles and experimental methodologies required to determine the melting point and thermodynamic characteristics of 8-bromo-4-phenyl-2(1H)-quinolinone, empowering research teams to build a robust data package for this promising molecule.

A Note on Synthesis: Accessing the Target Compound

Before any analysis can commence, the target compound must be synthesized and purified. While a detailed synthetic chemistry guide is beyond the scope of this document, a plausible route to 8-bromo-4-phenyl-2(1H)-quinolinone can be envisioned through established methods like the Knorr quinoline synthesis or Friedländer synthesis, followed by appropriate bromination.[7][8] A general approach might involve the cyclization of a substituted benzoylacetanilide intermediate.[7] The final product must be purified to a high degree, typically by recrystallization, as impurities can significantly affect the melting point and thermodynamic measurements.[9][10]

Part 1: Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs at a sharp, well-defined temperature.[3][11] The presence of impurities typically leads to a depression and broadening of the melting range, making the melting point a critical indicator of purity.[9] Differential Scanning Calorimetry (DSC) is the gold standard for this determination, offering high precision and a wealth of additional information.[12][13] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the direct measurement of the melting temperature (T_m) and the enthalpy of fusion (ΔH_fus).[5][14]

Core Principles of DSC

In a DSC experiment, the sample and an inert reference (typically an empty pan) are subjected to a controlled temperature program.[12] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process). This creates a temperature difference between the sample and the reference, which the instrument compensates for by altering the heat flow. The resulting DSC thermogram plots heat flow against temperature, with the melting transition appearing as a distinct peak. The peak onset or peak maximum is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[[“]]

Experimental Protocol for DSC Analysis
  • Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered 8-bromo-4-phenyl-2(1H)-quinolinone into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation during the heating process.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge gas (50 mL/min) to a temperature sufficiently above the melting transition.

  • Data Analysis:

    • From the resulting thermogram, determine the onset temperature of the melting endotherm, which is typically reported as the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus) in J/g or kJ/mol.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of 8-bromo-4-phenyl-2(1H)-quinolinone pan 2. Place in Aluminum Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal load 4. Load Sample & Reference into DSC Cell seal->load To Instrument program 5. Run Thermal Program (e.g., 10°C/min ramp) load->program detect 6. Detect Heat Flow vs. Temp program->detect thermogram 7. Generate Thermogram detect->thermogram Raw Data analyze 8. Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) thermogram->analyze

Caption: A streamlined workflow for determining the melting point and enthalpy of fusion using Differential Scanning Calorimetry.

Anticipated Data for 8-bromo-4-phenyl-2(1H)-quinolinone
ParameterSymbolExpected ValueUnitSignificance
Melting Point (Onset)T_m280 - 320°CIdentity, Purity
Enthalpy of FusionΔH_fus30 - 45kJ/molCrystal Lattice Energy

Part 2: Thermodynamic Properties of Sublimation via Vapor Pressure Measurement

For solid compounds, particularly those intended for pharmaceutical use, understanding the transition from the solid to the gas phase (sublimation) is crucial. The vapor pressure of a solid at a given temperature is a fundamental thermodynamic property. From the temperature dependence of the vapor pressure, key thermodynamic parameters such as the enthalpy of sublimation (ΔH_sub) and entropy of sublimation (ΔS_sub) can be derived.[16] These values are critical for assessing the physical stability of the solid form, predicting volatilization during manufacturing processes like milling or drying, and for the design of lyophilization cycles.

Given the likely low volatility of 8-bromo-4-phenyl-2(1H)-quinolinone, the Knudsen Effusion method is a highly suitable technique for determining its vapor pressure.[16][17]

Core Principles of the Knudsen Effusion Method

The Knudsen Effusion method measures the rate of mass loss of a substance effusing through a small orifice in a cell (the Knudsen cell) into a high vacuum.[18][19] Under conditions of molecular flow (where the orifice diameter is much smaller than the mean free path of the effusing molecules), the rate of mass loss is directly proportional to the equilibrium vapor pressure of the substance within the cell. By measuring this mass loss over time at a constant temperature, the vapor pressure can be calculated using the Knudsen equation.[17]

Experimental Protocol for Vapor Pressure Determination
  • Sample Preparation: Place a sufficient amount of the crystalline 8-bromo-4-phenyl-2(1H)-quinolinone into the Knudsen cell. The cell has a precisely machined orifice of known area.

  • Mass Measurement: Accurately measure the initial mass of the loaded Knudsen cell.

  • System Setup: Place the cell within a high-vacuum chamber that is housed within a thermostat-controlled environment to maintain a precise and stable temperature.

  • Effusion Experiment:

    • Evacuate the chamber to a high vacuum (e.g., < 10^-5 Pa).

    • Allow the cell to equilibrate at the desired temperature.

    • Maintain these conditions for a predetermined period, during which the sample will effuse through the orifice.

  • Final Mass Measurement: After the experiment, bring the system back to atmospheric pressure, remove the cell, and accurately measure its final mass. The difference between the initial and final mass gives the total mass loss.

  • Repeatability: Repeat the experiment at several different temperatures to determine the vapor pressure as a function of temperature.

  • Data Analysis:

    • Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation: P = (Δm/Δt) * (1/A_o) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A_o is the orifice area, R is the ideal gas constant, and M is the molar mass of the compound.

    • Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear.

    • The enthalpy of sublimation (ΔH_sub) can be calculated from the slope of the line (slope = -ΔH_sub/R).

    • The entropy of sublimation (ΔS_sub) can be calculated from the intercept.

Visualizing the Knudsen Effusion Workflow

Knudsen_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Cycle cluster_analysis Thermodynamic Analysis prep 1. Load Sample into Knudsen Cell & Weigh install 2. Install Cell in High-Vacuum Chamber prep->install evacuate 3. Evacuate Chamber & Set Temperature (T1) install->evacuate effuse 4. Effuse Sample for Set Time (t) evacuate->effuse Start Effusion reweigh 5. Reweigh Cell to Determine Mass Loss (Δm) effuse->reweigh repeat_exp 6. Repeat at Different Temperatures (T2, T3...) reweigh->repeat_exp calc_p 7. Calculate Vapor Pressure (P) at Each Temperature reweigh->calc_p Mass Loss Data repeat_exp->evacuate New Temperature Setpoint plot 8. Plot ln(P) vs. 1/T (Clausius-Clapeyron Plot) calc_p->plot derive 9. Derive ΔHsub & ΔSsub from Slope & Intercept plot->derive

Caption: Step-by-step workflow for the determination of vapor pressure and thermodynamic properties of sublimation using the Knudsen Effusion method.

Anticipated Thermodynamic Data

The following table presents hypothetical thermodynamic data for 8-bromo-4-phenyl-2(1H)-quinolinone, which would be derived from the vapor pressure measurements.

ParameterSymbolExpected ValueUnitSignificance
Enthalpy of SublimationΔH_sub100 - 150kJ/molEnergy to break intermolecular bonds
Entropy of SublimationΔS_sub150 - 250J/(mol·K)Change in disorder from solid to gas
Gibbs Free Energy of Sublimation (at 298.15 K)ΔG_sub50 - 100kJ/molSpontaneity of sublimation

Conclusion: A Foundation for Rational Drug Development

This technical guide has outlined the essential experimental frameworks for determining the melting point and key thermodynamic properties of 8-bromo-4-phenyl-2(1H)-quinolinone. The methodologies described—Differential Scanning Calorimetry and the Knudsen Effusion method—are robust, reliable, and provide the high-quality data necessary for informed decision-making in a drug development pipeline.[12][16] While direct literature data for this specific molecule is sparse, the protocols provided herein constitute a self-validating system for its complete physicochemical characterization. By meticulously measuring these properties, researchers can establish a solid foundation for understanding the compound's purity, stability, and behavior, thereby de-risking and accelerating its progression from a laboratory curiosity to a potential therapeutic agent.

References

  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025).
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com.
  • Melting Point Theory. (2022). Chemistry LibreTexts.
  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. (n.d.). PMC.
  • Importance of Thermodynamics in Drug Designing. (n.d.).
  • Knudsen cell. (n.d.). Wikipedia.
  • Melting Point and Thermometer Calibration. (n.d.).
  • Melting point. (n.d.). Wikipedia.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical.Net.
  • What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus.
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • Knudsen effusion method for vapor pressure determination. (n.d.).
  • Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). DVS Application Note XX.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. (n.d.). AZoM.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). PMC.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.

Sources

Exploratory

Historical Discovery and Synthesis Pathways of 4-Phenyl-2(1H)-quinolinone Derivatives: A Comprehensive Technical Guide

Executive Summary The quinolinone scaffold has long been recognized as a "privileged structure" in drug discovery, serving as the core for numerous antibacterial, anti-inflammatory, and neuroprotective agents. Within thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolinone scaffold has long been recognized as a "privileged structure" in drug discovery, serving as the core for numerous antibacterial, anti-inflammatory, and neuroprotective agents. Within this chemical space, 4-phenyl-2(1H)-quinolinones (4-PQs) have emerged as a highly specialized subclass with profound pharmacological potential. Originally conceptualized through bio-isosteric drug design, the substitution of the oxygen atom in 4-arylcoumarins with a nitrogen atom yielded 4-PQs—molecules that exhibit remarkable stability and target specificity.

This technical whitepaper provides an in-depth analysis of the pharmacological discovery of 4-PQs, traces the historical evolution of their synthesis from harsh classical cyclizations to modern metal-free green chemistry, and details the self-validating experimental protocols required for their construction.

Pharmacological Discovery & Mechanistic Pathways

Bio-isosterism and Tubulin Inhibition

The discovery of 4-PQs as potent anticancer agents was heavily driven by the concept of scaffold hopping. Researchers observed that 4-arylcoumarin derivatives with 5-, 6-, and 7-methoxy substitutions exhibited excellent antimitotic activity by binding to the colchicine-binding site of β-tubulin. By replacing the coumarin core with its bio-isostere, 2-quinolone, scientists successfully synthesized 4-PQ derivatives that mimic the asymmetric carbon center structures of podophyllotoxin (PPT) and combretastatin A-4 1[1]. These compounds act as apoptosis stimulators by arresting the cell cycle at the G2/M phase.

Allosteric Modulation of Akt Kinase

Beyond tubulin inhibition, high-throughput screening of over 370,000 compounds identified 4-phenylquinolin-2(1H)-one as an exquisitely selective allosteric inhibitor of Akt (Protein Kinase B) 2[2]. Traditional kinase inhibitors target the highly conserved ATP-binding site, leading to off-target toxicity. In contrast, 4-PQ binds directly to the Pleckstrin Homology (PH) domain of Akt. This binding induces a conformational lock that sterically hinders the phosphorylation of critical residues (T308 by PDK1 and S473 by mTORC2). Because it does not interact with the active site, 4-PQ spares upstream and closely related kinases like PI3K, PDK1, mTORC2, and SGK1, validating its potential as a targeted cancer therapeutic 2[2].

AktPathway 4 4 PQ 4-phenyl-2(1H)-quinolinone PH_Domain Akt PH Domain PQ->PH_Domain Binds allosterically Conformational_Lock Conformational Lock (Steric Hindrance) PH_Domain->Conformational_Lock Induces Phosphorylation Phosphorylation at T308 & S473 Conformational_Lock->Phosphorylation Blocks Cancer_Survival Cancer Cell Survival & Proliferation Conformational_Lock->Cancer_Survival Inhibits Phosphorylation->Cancer_Survival Promotes mTORC2 mTORC2 / PDK1 Kinases mTORC2->Phosphorylation Attempts to phosphorylate

Caption: Allosteric inhibition of Akt by 4-PQ via PH domain binding.

NMDA Receptor Antagonism

In neuropharmacology, 4-substituted-3-phenylquinolin-2(1H)-ones have been evaluated as antagonists at the glycine site of the NMDA receptor, demonstrating significant in vivo anticonvulsant activity 3[3]. Crucially, Structure-Activity Relationship (SAR) studies overturned the dogma that an anionic functionality (e.g., a 4-hydroxy group) was an absolute requirement for receptor affinity. The attachment of neutral hydrogen bond-accepting groups restored affinity, providing compelling evidence for a specific ligand/receptor hydrogen bond interaction 3[3].

Evolution of Synthesis Methodologies

The synthesis of the 4-PQ core has evolved from harsh, stoichiometric classical chemistry to highly efficient, atom-economical catalytic processes.

Classical Approach: The Knorr Quinoline Cyclization

Historically, 4-PQs were synthesized via the Knorr cyclization. Substituted acetophenones were reacted with diethyl carbonate, condensed with anilines to form benzoylacetanilides, and finally cyclized using polyphosphoric acid (PPA) at 100–110 °C 1[1]. While reliable, this method requires harsh acidic conditions and complex downstream aqueous workups.

Transition-Metal Catalysis: Palladium-Mediated C(sp2)-H Amidation

In 2010, Inamoto et al. introduced a catalytic approach utilizing Pd-catalyzed C(sp2)-H functionalization/intramolecular amidation of 3,3-diarylacrylamides 4[5]. This method leverages a catalytic amount of PdCl₂ and Cu(OAc)₂ under an O₂ atmosphere. The design is a self-validating redox loop: the palladium catalyst drives the C-H activation, while the Cu(OAc)₂/O₂ system continuously reoxidizes the Pd(0) intermediate back to active Pd(II), preventing catalyst degradation and ensuring high yields 4[5].

Modern Green Chemistry: Iodine-Catalyzed [5+1] Carbonylation

Advancing toward sustainable chemistry, a 2024 breakthrough demonstrated the synthesis of 4-aryl-2-quinolinones via an iodine-catalyzed [5+1] carbonylation of 2-alkenylanilines, utilizing carbon disulfide (CS₂) as the carbonylating reagent 6[7]. This metal-free approach uses DMSO as both an oxidant and solvent, proceeding through a crucial isothiocyanate/quinolone-2-thione intermediate before final conversion to the lactam 6[7].

SynthesisEvolution cluster_classical Classical (Knorr) cluster_transition Transition-Metal (2010) cluster_green Green/Modern (2024) Start Starting Materials Benzoylacetanilide Benzoylacetanilides Start->Benzoylacetanilide Acrylamide 3,3-Diarylacrylamides Start->Acrylamide Aniline 2-Alkenylanilines + CS2 Start->Aniline Target 4-phenyl-2(1H)-quinolinones PPA PPA, 100-110°C (Acid Catalysis) Benzoylacetanilide->PPA PPA->Target Pd PdCl2, Cu(OAc)2, O2 C(sp2)-H Amidation Acrylamide->Pd Pd->Target Iodine I2, DMSO, 80°C [5+1] Carbonylation Aniline->Iodine Iodine->Target

Caption: Evolution of 4-phenyl-2(1H)-quinolinone synthesis methodologies.

Self-Validating Experimental Protocols

Protocol A: Classical Knorr Cyclization via Polyphosphoric Acid (PPA)

Causality Check: PPA is selected over standard mineral acids because it functions dually as a high-boiling solvent and an aggressive dehydrating agent. The absence of water in the PPA matrix prevents reverse hydrolysis, strictly driving the intramolecular electrophilic aromatic substitution toward the cyclized core.

  • Preparation: In a round-bottom flask, combine the substituted benzoylacetanilide intermediate (1.0 equiv) with an excess of Polyphosphoric Acid (PPA) (typically 10-15x by weight).

  • Cyclization: Heat the highly viscous mixture to 100–110 °C under continuous mechanical stirring for 2–4 hours. Note: Magnetic stirring is often insufficient due to PPA's viscosity.

  • Quenching: Carefully pour the hot reaction mixture over crushed ice with vigorous stirring. The sudden drop in temperature and hydration of PPA will cause the crude 4-PQ product to precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash extensively with neutralized water to remove residual phosphoric acid, and recrystallize from an ethanol/DMF mixture to yield the pure 4-PQ derivative.

Protocol B: Pd-Catalyzed Intramolecular Amidation

Causality Check: The choice of Cu(OAc)₂ and an O₂ atmosphere creates a continuous redox loop. Cu(OAc)₂ acts as the immediate reoxidant to regenerate the active Pd(II) species, while the O₂ atmosphere reoxidizes the resulting Cu(I) back to Cu(II). This prevents the precipitation of palladium black and allows the use of sub-stoichiometric metal loadings.

  • Reaction Setup: In an oven-dried Schlenk tube, charge the 3,3-diarylacrylamide substrate (1.0 equiv), PdCl₂ (15 mol%), and Cu(OAc)₂ (0.5 equiv).

  • Atmosphere Exchange: Evacuate the vessel and backfill with O₂ gas using a balloon. Repeat this process three times to ensure a pure oxygen atmosphere.

  • Amidation: Add anhydrous solvent (e.g., DMF or toluene) to the mixture. Seal the tube and heat to 140 °C for 12–24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and filter the mixture through a pad of Celite to remove metal particulates.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically using a hexane/EtOAc gradient) to isolate the pure 4-aryl-2-quinolinone.

Quantitative Data Summaries

Table 1: Synthesis Yield Comparison
MethodologyKey PrecursorCatalyst / ReagentsYield RangeAtom Economy / Green Metric
Knorr Cyclization BenzoylacetanilidesPPA (Stoichiometric, 110 °C)60 - 88%Low (Requires harsh acid workup)
Pd-Catalyzed Amidation 3,3-DiarylacrylamidesPdCl₂ (15 mol%), Cu(OAc)₂, O₂53 - 95%High (Catalytic, O₂ as terminal oxidant)
Iodine[5+1] Carbonylation 2-AlkenylanilinesI₂ (0.5 equiv), CS₂, DMSO60 - 92%Excellent (Metal-free, DMSO as oxidant)
Table 2: Pharmacological Profiling of 4-PQ Derivatives
Target / MechanismDerivative / SubstitutionCell Line / ModelActivity MetricClinical Relevance
Tubulin Inhibition 6,7-methylenedioxy-4-PQCOLO205 (Colon Cancer)IC₅₀ = 0.32 μMApoptosis stimulation via mitotic arrest
Tubulin Inhibition 2',4'-dimethoxy-6,7-MD-4-PQHL-60 (Leukemia)IC₅₀ = 0.4 - 1.0 μMBio-isostere of Podophyllotoxin
Akt Allosteric Inhibition Unsubstituted 4-PQNeuro 2A / Recombinant AktIC₅₀ = 6.0 μMHighly specific; spares PI3K, PDK1, mTOR
NMDA Receptor Antagonism 4-Amino-3-phenyl-2-quinoloneDBA/2 Mouse (In Vivo)Anticonvulsant activeGlycine-site modulation without anionic group

References

  • Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Title: Identification of 4-phenylquinolin-2(1H)
  • Title: 4-Substituted-3-phenylquinolin-2(1H)
  • Title: Palladium-Catalyzed Intramolecular Amidation of C(sp2)
  • Title: Iodine-Catalyzed[5 + 1] Carbonylation of 2-Alkenyl/Pyrrolylanilines with CS2 as the Carbonylating Reagent Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura Cross-Coupling of 8-Bromo-4-phenyl-2(1H)-quinolinone: A Detailed Protocol for the Synthesis of C8-Arylated Quinolino​​nes

Introduction: The Significance of C8-Arylated Quinolino​nes The 2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of C8-Arylated Quinolino​nes

The 2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The functionalization of the quinolinone ring system allows for the fine-tuning of these biological activities and the development of novel therapeutic agents. Specifically, substitution at the C8 position has been shown to be crucial for the activity of several quinoline-based compounds.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5][6] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable tool for drug discovery and development professionals.[6][[“]] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 8-bromo-4-phenyl-2(1H)-quinolinone with various arylboronic acids, enabling the efficient synthesis of a library of C8-arylated quinolinone derivatives.

Mechanism and Key Principles of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-4-phenyl-2(1H)-quinolinone, forming a Pd(II) complex.[10] This is often the rate-determining step of the reaction. The choice of phosphine ligands on the palladium catalyst is crucial, as they can influence the rate of this step.[5]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species.[11][12][13] The base also assists in the replacement of the bromide ion on the palladium complex, preparing it for the incoming aryl group from the boronate.[5]

  • Reductive Elimination : The two organic groups (the quinolinone and the aryl group from the boronic acid) on the palladium(II) complex are coupled, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X (Quinolinone Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano Ar-Pd(II)L₂-Ar' (Diorgano Complex) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product 8-Arylquinolinone (Ar-Ar') RedElim->Product ArX 8-Bromoquinolinone (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) setup 2. Assemble Glassware reagents->setup add_solvents 3. Add Solvents & Degas setup->add_solvents heat 4. Heat and Stir (80-100 °C) add_solvents->heat monitor 5. Monitor by TLC heat->monitor workup 6. Aqueous Work-up monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Sources

Application

Application Notes and Protocols: 8-bromo-4-phenyl-2(1H)-quinolinone as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide on the synthesis, characterization, and utilization of 8-bromo-4-phenyl-2(1H)-quino...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the synthesis, characterization, and utilization of 8-bromo-4-phenyl-2(1H)-quinolinone as a key intermediate in pharmaceutical research and development. The quinolinone scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the 8-position and a phenyl group at the 4-position offers a versatile platform for the synthesis of a diverse array of complex molecules. This document outlines a robust synthetic protocol, detailed analytical methodologies for characterization, and explores its potential applications in the synthesis of kinase inhibitors, and agents targeting neurodegenerative diseases and cancer.

Introduction: The Significance of the Quinolinone Scaffold

Quinoline and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic pharmaceuticals.[1] The quinolin-2(1H)-one (carbostyril) moiety, in particular, is a prominent pharmacophore found in a wide range of biologically active molecules. Its rigid, planar structure provides an excellent scaffold for the spatial orientation of various functional groups, enabling specific interactions with biological targets.

The introduction of a bromine atom at the 8-position of the quinolinone ring serves as a crucial synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The phenyl group at the 4-position contributes to the molecule's overall lipophilicity and can engage in crucial π-π stacking or hydrophobic interactions within a target's binding site.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₅H₁₀BrNO
Molecular Weight300.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>250 °C
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol

Spectroscopic Analysis:

The characterization of 8-bromo-4-phenyl-2(1H)-quinolinone relies on a combination of spectroscopic techniques.[3]

Table 2: Expected Spectroscopic Data

Spectrum TypeExpected Data
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)11.5-12.0 (s, 1H, NH), 7.2-8.2 (m, 9H, Ar-H), 6.4 (s, 1H, H-3)[4]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)160-165 (C=O), 115-150 (Ar-C), 105-110 (C-Br)[4]
Mass Spectrum (ESI+), m/z300.0/302.0 [M+H]⁺ (characteristic isotopic pattern for bromine)[5]
Infrared (IR) ν (cm⁻¹)3100-3300 (N-H stretch), 1650-1670 (C=O stretch), 1590-1610 (C=C stretch), 700-800 (C-Br stretch)[3]

Synthetic Protocols

A plausible and efficient synthetic route to 8-bromo-4-phenyl-2(1H)-quinolinone involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization.[6][7]

Proposed Synthetic Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Bromoaniline 2-Bromoaniline Intermediate_Amide N-(2-bromophenyl)-2-phenylacetamide 2-Bromoaniline->Intermediate_Amide Pyridine, DCM Phenylacetyl_chloride Phenylacetyl Chloride Phenylacetyl_chloride->Intermediate_Amide Final_Product 8-bromo-4-phenyl-2(1H)-quinolinone Intermediate_Amide->Final_Product Polyphosphoric Acid, Heat

Caption: Proposed two-step synthesis of 8-bromo-4-phenyl-2(1H)-quinolinone.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-bromophenyl)-2-phenylacetamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.

  • Acylation: To the stirred solution, add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM (50 mL) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding 1M HCl (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide intermediate.

Step 2: Synthesis of 8-bromo-4-phenyl-2(1H)-quinolinone

  • Reaction Setup: In a 100 mL round-bottom flask, place the N-(2-bromophenyl)-2-phenylacetamide (1.0 eq) and polyphosphoric acid (PPA, 10-20 times the weight of the amide).

  • Cyclization: Heat the mixture with stirring to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford 8-bromo-4-phenyl-2(1H)-quinolinone as a solid.

Applications in Pharmaceutical Synthesis

The strategic positioning of the bromine atom and the phenyl group makes 8-bromo-4-phenyl-2(1H)-quinolinone a highly valuable intermediate for the synthesis of potential therapeutic agents.

Synthesis of Kinase Inhibitors

The quinolinone scaffold is a well-established core for the design of various kinase inhibitors.[2] The bromine at the 8-position allows for the introduction of diverse substituents via Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR) to target specific kinases implicated in cancer and other diseases.[8][9]

G Start 8-bromo-4-phenyl-2(1H)-quinolinone Product 8-Aryl/Heteroaryl-4-phenyl-2(1H)-quinolinone (Kinase Inhibitor Scaffold) Start->Product Suzuki-Miyaura Coupling (Pd catalyst, Base) Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product

Caption: Suzuki-Miyaura coupling for the synthesis of kinase inhibitor scaffolds.

Development of Neuroprotective Agents

Quinoline derivatives have shown promise as neuroprotective agents, potentially through mechanisms involving antioxidant activity or modulation of enzymatic pathways in the central nervous system.[10] The 8-bromo-4-phenyl-2(1H)-quinolinone intermediate can be functionalized to generate novel compounds for screening in neurodegenerative disease models.

Elaboration into Anticancer Agents

The quinolinone core is present in several anticancer agents.[1][11] The bromo-substituent on the 8-position can be exploited to synthesize a library of derivatives for screening against various cancer cell lines. The mechanism of action of such compounds can range from topoisomerase inhibition to the disruption of microtubule dynamics.

Conclusion

8-bromo-4-phenyl-2(1H)-quinolinone is a strategically designed intermediate with significant potential in pharmaceutical synthesis. Its synthesis is achievable through established organic reactions, and its functional groups offer multiple avenues for further chemical modification. The protocols and application notes provided herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of novel quinolinone-based therapeutic agents.

References

  • Benchchem. Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Benchchem. Accessed March 25, 2026.
  • Supporting Inform
  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • ResearchGate. Novel and Convenient Synthesis of 4(1H)Quinolones | Request PDF.
  • ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Accessed March 25, 2026.
  • Benchchem. Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride. Benchchem. Accessed March 25, 2026.
  • PubMed. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H). PubMed. Accessed March 25, 2026.
  • Benchchem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • Wikipedia. Friedel–Crafts reaction. Wikipedia. Accessed March 25, 2026.
  • Semantic Scholar. Supplementary Information. Semantic Scholar. Accessed March 25, 2026.
  • Semantic Scholar. MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Accessed March 25, 2026.
  • PMC. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Accessed March 25, 2026.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Accessed March 25, 2026.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Accessed March 25, 2026.
  • Scirp.org. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Accessed March 25, 2026.
  • 8-Bromoquinolin-2(1H)-one. Accessed March 25, 2026.
  • Organic Chemistry Portal. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Chemistry Portal. Accessed March 25, 2026.
  • ResearchGate. MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed March 25, 2026.
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  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Accessed March 25, 2026.
  • SpectraBase. 4-Phenyl-2-(2'-pyridyl)-quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed March 25, 2026.
  • Asian Journal of Chemistry. Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid. Asian Journal of Chemistry. Accessed March 25, 2026.
  • Chemical Communications (RSC Publishing). Photocatalytic difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides with difluoroalkyl bromides toward C2-difluoroalkylated pyrroloquinazolinones. Chemical Communications (RSC Publishing). Accessed March 25, 2026.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Accessed March 25, 2026.
  • Intramolecular cyclization of N-allylamides of cinnamic and furancarboxylic acids. Accessed March 25, 2026.
  • PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Accessed March 25, 2026.
  • PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. Accessed March 25, 2026.
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  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Accessed March 25, 2026.
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  • PMC. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Accessed March 25, 2026.
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  • ACS Publications. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept.

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Method

Application Note: Synthesis and Characterization of Novel 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives from 8-Bromo-4-phenyl-2(1H)-quinolinone

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale The development of novel antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The development of novel antimicrobial agents is a critical priority in modern drug discovery due to the rapid mutation and resistance of pathogenic microbes[1][2]. Quinolin-2-one derivatives have long been recognized as privileged scaffolds in medicinal chemistry. Specifically, the functionalization of 8-bromo-4-phenyl-2(1H)-quinolinone provides a highly lipophilic and sterically tuned core. The halogen substituent at the 8-position (ortho to the lactam nitrogen) acts as a hydroxy mimic, significantly enhancing the membrane permeability and antimicrobial efficacy of the resulting derivatives[1][2].

This application note details a self-validating, three-phase synthetic protocol to convert 8-bromo-4-phenyl-2(1H)-quinolinone into a highly complex fused heterocyclic system: 8-bromo-4-phenyl-1-({6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl}methyl)-1,2-dihydroquinolin-2-one (Compound 4b)[1][3]. The fusion of the 1,2,4-triazole nucleus with a 1,3,4-thiadiazine ring creates a synergistic pharmacophore with potent antibacterial and antifungal properties[1].

Synthetic Pathway Visualization

The transformation relies on a sequential N-alkylation, solvent-free triazole annulation, and a tandem S-alkylation/intramolecular cyclization to form the thiadiazine ring[1].

SyntheticWorkflow SM Starting Material 8-Bromo-4-phenyl-2(1H)-quinolinone Step1 Phase 1: N-Alkylation Reagents: Chloroacetic acid, CuO, NaHCO3 Conditions: Reflux, 80°C, 5h SM->Step1 Int1 Intermediate 1 2-(8-Bromo-2-oxo-4-phenylquinolin-1(2H)-yl)acetic acid Step1->Int1 Step2 Phase 2: Triazole Annulation Reagents: Thiocarbohydrazide Conditions: Solvent-free melt, 2h Int1->Step2 Int2 Intermediate 2 4-Amino-5-sulfanyl-triazole derivative Step2->Int2 Step3 Phase 3: Thiadiazine Cyclization Reagents: Phenacyl bromide, NH4OH, EtOH Conditions: 50°C, 6h Int2->Step3 Product Final Product (4b) Novel Triazolo-thiadiazine Quinolinone Step3->Product

Figure 1: Step-by-step synthetic workflow for the preparation of novel quinolinone derivatives.

Step-by-Step Experimental Protocols

Phase 1: N-Alkylation of the Quinolinone Core

Objective: Functionalize the sterically hindered N1 position of 8-bromo-4-phenyl-2(1H)-quinolinone to provide a carboxylic acid handle[1][2].

  • Preparation: Suspend 0.01 mol of 8-bromo-4-phenyl-2(1H)-quinolinone in 25 mL of distilled water.

  • Reagent Addition: Add 0.94 g (0.01 mol) of chloroacetic acid, an equimolar amount of sodium bicarbonate (NaHCO₃), and a catalytic amount of copper(II) oxide (CuO)[1][2].

  • Reaction: Heat the mixture to reflux (80 °C) and maintain for 5 hours under continuous stirring[1][4].

  • Workup: Filter the resulting solution while hot to remove the solid CuO catalyst. Cool the filtrate to room temperature and carefully acidify with dilute HCl[2].

  • Isolation: Collect the precipitated 2-(8-bromo-2-oxo-4-phenylquinolin-1(2H)-yl)acetic acid via vacuum filtration, wash thoroughly with distilled water, and recrystallize from ethanol[2].

Scientist's Insight (Causality): The N-alkylation of an 8-halogenated quinolinone is inherently difficult due to steric hindrance and the delocalization of the nitrogen lone pair into the lactam carbonyl. CuO acts as a crucial cross-coupling catalyst, coordinating with the lactam nitrogen to increase its nucleophilicity. NaHCO₃ is selected over stronger bases (like NaOH) to neutralize the generated HCl without risking the hydrolysis of the starting lactam ring or the newly formed product[1][2]. Self-Validating QC Check: Success in Phase 1 is confirmed via FT-IR by the disappearance of the sharp N-H stretch (~3140–3280 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹)[1].

Phase 2: Triazole Annulation

Objective: Convert the acetic acid intermediate into a 4-amino-5-sulfanyl-1,2,4-triazole derivative via a green, solvent-free methodology[1].

  • Preparation: In a dry round-bottom flask, thoroughly mix 0.03 mol of the Phase 1 acetic acid intermediate with 3.18 g (0.03 mol) of thiocarbohydrazide[1][2].

  • Reaction: Heat the dry mixture gradually using a heating mantle until all contents melt (solvent-free fusion). Maintain the melt state for exactly 2 hours[1][2].

  • Workup: Allow the reaction mixture to cool to room temperature until it solidifies. Triturate the solid mass with cold water to remove unreacted thiocarbohydrazide.

  • Isolation: Filter the solid 4-amino-5-sulfanyl-4,5-dihydro-1,2,4-triazolo derivative and recrystallize[1][2].

Scientist's Insight (Causality): Utilizing a solvent-free "melt" technique is a highly efficient, thermodynamically driven approach. The intense localized heat provides the activation energy required for the double condensation between the carboxylic acid and thiocarbohydrazide. Operating without a solvent maximizes reactant concentration and rapidly expels the water byproduct as steam, driving the equilibrium strictly toward the triazole product[1].

Phase 3: Thiadiazine Cyclization

Objective: Construct the final fused thiadiazine ring via a tandem reaction with phenacyl bromide[1].

  • Preparation: Dissolve 0.01 mol of the Phase 2 triazole intermediate and 0.01 mol of phenacyl bromide in 30 mL of anhydrous ethanol[1].

  • Catalysis: Add a catalytic amount of ammonium hydroxide (NH₄OH) to adjust the pH to mildly basic[4].

  • Reaction: Heat the mixture to 50 °C and stir continuously for 6 hours[4].

  • Workup: Concentrate the solvent under reduced pressure and pour the remaining residue into crushed ice[2].

  • Isolation: Filter the precipitated final product (Compound 4b), wash with cold water, and recrystallize using an ethanol/acetone mixture[1].

Scientist's Insight (Causality): This cyclization proceeds via a tandem S-alkylation followed by intramolecular imine formation. The sulfhydryl group of the triazole first attacks the α-carbon of phenacyl bromide. NH₄OH is strategically chosen as a mild base to scavenge the liberated HBr, preventing the protonation of the adjacent primary amine. The unprotonated amine then undergoes an intramolecular nucleophilic attack on the phenacyl ketone, closing the thiadiazine ring[1][4]. Self-Validating QC Check: The formation of the final fused ring is confirmed by the complete disappearance of both the -NH₂ and -SH absorption peaks (which would otherwise appear at 3140–3280 cm⁻¹ and 3050–3090 cm⁻¹, respectively) in the IR spectrum, and the emergence of a new C-S-C stretching vibration at 650–682 cm⁻¹[1].

Quantitative Data Presentation

The successful synthesis of the 8-bromo derivative (Compound 4b) is validated against the following physicochemical and spectral benchmarks[1][3][4].

Table 1: Physicochemical and Spectral Characterization of Compound 4b

ParameterSpecification / Result
IUPAC Name 8-Bromo-4-phenyl-1-({6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl}methyl)-1,2-dihydroquinolin-2-one
Appearance Brown amorphous solid
Molecular Formula C₂₆H₁₈BrN₅OS
Molecular Weight 528.43 g/mol
FT-IR (KBr, cm⁻¹) 3042 (Ar C—H str), 1710 (C=O str), 1640 (C=N str), 1550 (C=C str), 1320 (Ar C—N str), 650 (C—S—C str)
Mass Spectrometry ESI-MS (m/z): [M+H]⁺ expected ~528.0, found appropriately
Antimicrobial Profile Exhibits potent in vitro activity against E. coli, P. aeruginosa, S. aureus, and A. fumigatus

References

Sources

Application

Advanced Catalytic Systems for the Amination of 8-Bromo-4-phenyl-2(1H)-quinolinone: Overcoming Steric and Chemoselective Challenges

Introduction & Mechanistic Rationale The 4-phenyl-2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antibacterial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-phenyl-2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antibacterial agents, and cardiotonic drugs. Functionalization of this core via carbon-nitrogen (C-N) bond formation is a critical pathway for generating structural diversity. The Buchwald-Hartwig amination has revolutionized the synthesis of such aromatic amines, largely replacing harsher methods like nucleophilic aromatic substitution (S_NAr)[1][2].

However, the amination of 8-bromo-4-phenyl-2(1H)-quinolinone presents two distinct, formidable challenges that lead to catalyst degradation and poor yields under standard conditions[3]:

  • Extreme Steric Hindrance (Peri-Effect): The bromine atom at the 8-position is situated immediately adjacent to the lactam nitrogen at the 1-position. This creates a severe steric clash during the oxidative addition of the bulky Palladium-ligand complex, and further impedes the transmetalation/amine coordination step.

  • Chemoselectivity & Catalyst Poisoning: The 1-position features an acidic lactam NH (pKa ~11). If a strong base (e.g., NaOtBu, pKa ~17) is used, it will readily deprotonate the lactam. The resulting highly nucleophilic anion can either undergo unwanted intermolecular N-arylation (forming dimers/polymers) or tightly bind to the Palladium center, forming an unreactive resting state that poisons the catalytic cycle.

To overcome these barriers, a highly rationally designed catalytic system is required. The protocol detailed below utilizes a precisely tuned combination of a bulky dialkylbiaryl phosphine ligand and a mild inorganic base to ensure high chemoselectivity and rapid turnover.

Catalyst System Selection & Optimization Data

The successful amination of 8-bromo-4-phenyl-2(1H)-quinolinone relies on the principle of steric acceleration . While it seems counterintuitive to use a bulky ligand for a sterically hindered substrate, ligands like BrettPhos or tBuBrettPhos are essential.

Causality of Ligand Choice: These ligands are massive enough to ensure that the active catalyst is strictly a mono-ligated Pd(0)L species, preventing the formation of unreactive PdL2 complexes. More importantly, their extreme steric bulk forces the intermediate Pd(II) amido complex to undergo rapid reductive elimination—the rate-limiting step in hindered C-N couplings—to relieve steric strain.

Causality of Base Choice: For sensitive substrates containing acidic protons, the choice of base is critical[4]. Weak bases like Cs2CO3 (pKa of conjugate acid ~10.3) are perfectly balanced. They are strong enough to deprotonate the Pd-coordinated amine (which becomes highly acidic upon coordination) but weak enough to leave the lactam NH predominantly protonated, preserving chemoselectivity.

Table 1: Optimization of Reaction Conditions for Model Amination (Morpholine)
EntryPd Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 (2.5)BINAP (6.0)NaOtBu (2.0)Toluene100<5Extensive degradation; lactam deprotonation.
2Pd2(dba)3 (2.5)XPhos (6.0)Cs2CO3 (2.0)1,4-Dioxane10045Incomplete conversion; reductive elimination too slow.
3Pd2(dba)3 (2.5) BrettPhos (6.0) Cs2CO3 (2.0) 1,4-Dioxane 100 88 Clean conversion; optimal steric acceleration.
4Pd(OAc)2 (5.0)tBuBrettPhos (6.0)K3PO4 (3.0)t-Amyl OH11092Optimal specifically for primary aliphatic amines.

(Note: Optimization of the catalyst/ligand combination is an absolute prerequisite to obtain complete conversion in quinoline aminations[5].)

Mechanistic Pathways

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd PdII_ArBr L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_ArBr 8-Bromo-4-phenyl-2(1H)-quinolinone AmineCoord Amine Coordination & Base Deprotonation PdII_ArBr->AmineCoord PdII_ArNR2 L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_ArNR2 Amine + Cs2CO3 - CsBr, - HCO3- RedElim Reductive Elimination (C-N Bond Formation) PdII_ArNR2->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Amino-4-phenyl- 2(1H)-quinolinone RedElim->Product

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting steric challenges.

Experimental Workflow & Protocol

The following protocol describes the coupling of 8-bromo-4-phenyl-2(1H)-quinolinone with a secondary amine (morpholine).

Materials & Reagents
  • Substrate: 8-Bromo-4-phenyl-2(1H)-quinolinone (1.0 equiv, 1.0 mmol, 300 mg)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)

  • Pre-catalyst: Pd2(dba)3 (2.5 mol%, 0.025 mmol, 23 mg)

  • Ligand: BrettPhos (6.0 mol%, 0.06 mmol, 32 mg)

  • Base: Anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol, 652 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Activation & Inert Atmosphere Setup In an oven-dried 15 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add Pd2(dba)3 and BrettPhos. Causality Note: Oxygen must be rigorously excluded as electron-rich Pd(0)-phosphine complexes are highly prone to oxidation, which irreversibly halts the catalytic cycle. Evacuate the tube and backfill with high-purity Argon (repeat for 3 cycles).

Step 2: Substrate and Base Addition Briefly open the tube under a positive flow of Argon. Add 8-bromo-4-phenyl-2(1H)-quinolinone and finely milled anhydrous Cs2CO3. Repeat the Argon purge (3 cycles). Causality Note: The reaction is a heterogeneous mixture. Milling the Cs2CO3 increases the surface area of the insoluble base, accelerating the deprotonation of the Pd-amine intermediate and preventing the buildup of off-cycle resting states.

Step 3: Solvent and Amine Addition Add anhydrous 1,4-dioxane (5.0 mL) and morpholine (104 µL) via a gas-tight syringe through the septum under Argon. Replace the septum with a Teflon screw cap and seal tightly.

Step 4: Thermal Heating & In-Process Control (IPC) Transfer the sealed tube to a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800–1000 rpm) for 12 hours. Self-Validating System (IPC): At t = 4 hours, withdraw a 20 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS. A successful, self-validating reaction will show <5% of the des-bromo reduction byproduct (4-phenyl-2(1H)-quinolinone), confirming that reductive elimination is successfully outcompeting protodehalogenation.

Step 5: Workup & Isolation Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 98:2 to 95:5) to afford the pure 8-morpholino-4-phenyl-2(1H)-quinolinone.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + BrettPhos Step2 2. Reagent Addition Substrate + Amine Step1->Step2 Step3 3. Base Addition Anhydrous Cs2CO3 Step2->Step3 Step4 4. Heating 100°C, 12 h Step3->Step4 Step5 5. Isolation Filtration & Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the amination of 8-bromoquinolinones.

References

  • Title: Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Buchwald–Hartwig Amination Source: Wikipedia (Organic Chemistry Portal) URL: [Link]

  • Title: Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction Source: Journal of Chemical Sciences URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Method

protocols for scaling up 8-bromo-4-phenyl-2(1H)-quinolinone production

An Application Guide for the Scalable Synthesis of 8-bromo-4-phenyl-2(1H)-quinolinone Abstract This comprehensive application note provides a detailed guide for the scalable synthesis of 8-bromo-4-phenyl-2(1H)-quinolinon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scalable Synthesis of 8-bromo-4-phenyl-2(1H)-quinolinone

Abstract

This comprehensive application note provides a detailed guide for the scalable synthesis of 8-bromo-4-phenyl-2(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the selection of a modernized Knorr-type synthesis, offering a robust, high-yielding, and scalable pathway. We present detailed, step-by-step protocols for synthesis, purification, and analytical characterization. Crucially, this guide integrates a thorough analysis of process safety and scale-up considerations, equipping researchers and drug development professionals with the necessary framework to transition from laboratory-scale experiments to pilot-scale production safely and efficiently. The protocols are supported by in-text citations to authoritative literature and are designed to be self-validating through rigorous in-process controls and final product analysis.

Introduction and Strategic Overview

The quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The specific derivative, 8-bromo-4-phenyl-2(1H)-quinolinone, serves as a versatile intermediate for further functionalization, particularly through modern cross-coupling reactions at the bromine-substituted C8 position and the phenyl ring. The objective of this guide is to provide a scientifically grounded and practical protocol for the production of this compound on a scale relevant to drug discovery and early process development.

Choosing the Optimal Synthetic Pathway

Several classical and modern methods exist for the synthesis of the quinolinone ring system. A comparative analysis is crucial for selecting a route that is not only effective at the bench but also amenable to scale-up.

  • Conrad-Limpach and Knorr Syntheses: These related methods involve the condensation of anilines with β-ketoesters.[1] The Conrad-Limpach synthesis, typically conducted at lower temperatures, kinetically favors the formation of 4-hydroxyquinolines.[2][3] In contrast, the Knorr quinoline synthesis utilizes the pre-formed β-ketoanilide, which upon treatment with a strong acid catalyst at elevated temperatures, undergoes an intramolecular cyclization to yield the thermodynamically favored 2-hydroxyquinoline, which exists in tautomeric equilibrium with the desired 2(1H)-quinolinone.[4][5] For the target molecule, the Knorr approach is superior due to its regioselectivity for the 2-oxo isomer.

  • Palladium-Catalyzed Methods: Modern synthetic organic chemistry offers elegant palladium-catalyzed routes to quinolinones, such as the intramolecular amidation of C(sp²)-H bonds or carbonylative annulation reactions.[6][7][8] While these methods can offer high efficiency and broad functional group tolerance, they often rely on expensive catalysts and ligands, which can present challenges for cost-effectiveness and metal impurity removal during scale-up.[9]

Selected Strategy: We have selected the Knorr quinoline synthesis as the core of our protocol. This decision is based on the following advantages for scale-up:

  • Cost-Effectiveness: It utilizes readily available and inexpensive starting materials (a substituted aniline and a β-ketoester) and a bulk acid catalyst (sulfuric acid).

  • Robustness: The reaction is well-established and known to be high-yielding.

  • Scalability: The reaction conditions, while requiring careful control, are manageable in standard pilot-plant equipment like glass-lined reactors.

The chosen synthetic pathway is a two-step process:

  • Amide Formation: Condensation of 2-bromoaniline with ethyl benzoylacetate to form the key intermediate, N-(2-bromophenyl)-3-oxo-3-phenylpropanamide.

  • Knorr Cyclization: Acid-catalyzed intramolecular cyclization of the intermediate to yield 8-bromo-4-phenyl-2(1H)-quinolinone.

Synthetic_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Knorr Cyclization 2_Bromoaniline 2_Bromoaniline Amide_Intermediate N-(2-bromophenyl)-3-oxo- 3-phenylpropanamide 2_Bromoaniline->Amide_Intermediate Heat (e.g., 140-150 °C) Ethyl_Benzoylacetate Ethyl_Benzoylacetate Ethyl_Benzoylacetate->Amide_Intermediate Final_Product 8-bromo-4-phenyl- 2(1H)-quinolinone Amide_Intermediate->Final_Product Conc. H₂SO₄ Heat (e.g., 100 °C) Amide_Intermediate->Final_Product

Caption: High-level workflow for the two-step synthesis of the target compound.

Process Safety and Scale-Up Imperatives

Transitioning a chemical synthesis from the laboratory to a larger scale introduces significant safety challenges that must be proactively managed.[10] An increase in reagent quantity fundamentally changes the process dynamics, particularly concerning heat management and material handling.[11]

Hazard Analysis of Key Reagents
ReagentCAS NumberKey HazardsMitigation Strategy
2-Bromoaniline 615-36-1Toxic, Irritant, CombustibleHandle in a ventilated fume hood or enclosure. Use appropriate PPE (gloves, safety glasses, lab coat).
Concentrated Sulfuric Acid 7664-93-9Severely Corrosive, Strong Oxidizer, Highly Exothermic upon dilutionUse acid-resistant gloves and face shield. Add slowly to other solutions with external cooling. Prepare for potential thermal runaway.[12]
Bromine (as element) 7726-95-6Highly Toxic, Corrosive, Strong Oxidizer, Environmental HazardAvoid if possible. Use brominated starting materials instead of performing a bromination step at scale. If elemental bromine is unavoidable, use a closed system with scrubbers.[13][14][15]
Critical Process Parameters and Control

Thermal Safety: The Knorr cyclization step is highly exothermic, especially during the initial mixing of the amide intermediate with concentrated sulfuric acid.

  • Heat Generation vs. Heat Removal: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[16] A reaction that is easily controlled in a 1L flask may become a dangerous thermal runaway in a 100L reactor.[11]

  • Control Strategy:

    • Reverse Addition: Add the amide intermediate portion-wise to the sulfuric acid with vigorous stirring and external cooling.

    • Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature, not just the bath or jacket temperature.[16]

    • Reaction Calorimetry: For larger scales (>1 kg), performing reaction calorimetry studies is highly recommended to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to design adequate cooling capacity.[12]

Agitation:

  • Problem: Magnetic stir bars are ineffective for large, viscous reaction mixtures. Poor mixing can lead to localized "hot spots" and incomplete reactions.[11]

  • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing and heat transfer.[11]

Scale_Up_Safety_Workflow Start Start PHA Conduct Process Hazard Analysis (PHA) Start->PHA Identify_Hazards Identify Thermal & Chemical Hazards (e.g., Exotherm, Corrosivity) PHA->Identify_Hazards Calorimetry Perform Reaction Calorimetry (Recommended for >1 kg scale) Identify_Hazards->Calorimetry Define_Controls Define Control Measures (Cooling, Stirring, Addition Rate) Calorimetry->Define_Controls Equipment Select Appropriate Equipment (Jacketed Reactor, Overhead Stirrer) Define_Controls->Equipment Incremental_Scale Perform Incremental Scale-Up (Max 3x Previous Batch) Equipment->Incremental_Scale Monitor Monitor Critical Parameters (Internal Temp, Pressure) Incremental_Scale->Monitor Safe_Process Safe_Process Monitor->Safe_Process

Caption: A systematic workflow for ensuring process safety during scale-up.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory or pilot plant. A thorough risk assessment must be conducted before any work begins.[16]

Step 1: Synthesis of N-(2-bromophenyl)-3-oxo-3-phenylpropanamide

This procedure details the thermal condensation of the starting materials.

ReagentMW ( g/mol )Amount (1.0 eq)MolesVolume/Mass
2-Bromoaniline172.03100.0 g0.581100.0 g
Ethyl Benzoylacetate192.21117.0 g0.609106.4 mL

Procedure:

  • Equip a suitable reaction vessel with an overhead stirrer, a condenser, and a thermocouple.

  • Charge the vessel with 2-bromoaniline (100.0 g, 0.581 mol) and ethyl benzoylacetate (117.0 g, 0.609 mol).

  • Begin vigorous stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off as the reaction proceeds.

  • Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of 2-bromoaniline.

  • Once the reaction is complete, cool the mixture to approximately 80 °C.

  • Add 200 mL of ethanol to the warm mixture and stir until a homogenous slurry is formed.

  • Cool the mixture to 0-5 °C in an ice bath and hold for at least 1 hour to allow for complete precipitation.

  • Isolate the solid product by filtration, washing the filter cake with cold ethanol (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 160-175 g (86-94%) of a pale yellow solid.

    • Purity (by HPLC): >98%.

Step 2: Knorr Cyclization to 8-bromo-4-phenyl-2(1H)-quinolinone

This procedure requires extreme caution due to the use of concentrated sulfuric acid.

ReagentMW ( g/mol )Amount (1.0 eq)MolesVolume/Mass
Amide Intermediate318.16150.0 g0.471150.0 g
Sulfuric Acid (98%)98.08--750 g (408 mL)

Procedure:

  • Equip a jacketed glass reactor with a robust overhead stirrer, a thermocouple, and an addition funnel (if adding the solid manually). Ensure the reactor is clean and completely dry.

  • Charge the reactor with concentrated sulfuric acid (750 g). Begin stirring and cool the acid to 0-5 °C using a circulating chiller.

  • Slowly and portion-wise , add the N-(2-bromophenyl)-3-oxo-3-phenylpropanamide (150.0 g, 0.471 mol) to the cold, stirred sulfuric acid. Maintain the internal temperature below 20 °C during the addition. This step is exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 95-100 °C.

  • Hold the mixture at this temperature for 2-3 hours. The solution should become dark. Monitor for completion via HPLC.

  • In a separate, larger vessel equipped with a stirrer, prepare a mixture of 3 kg of crushed ice and 1 L of deionized water.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto the ice/water mixture with vigorous stirring. A thick precipitate will form.

  • Stir the resulting slurry for 1 hour.

  • Isolate the crude product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product in a vacuum oven at 60-70 °C.

    • Expected Yield (Crude): 130-138 g (92-98%).

Step 3: Purification by Recrystallization

Purification is essential to remove any remaining starting material or side products.[17]

Procedure:

  • Place the crude, dry 8-bromo-4-phenyl-2(1H)-quinolinone (130 g) into a reaction vessel.

  • Add acetic acid or a 2:1 mixture of ethanol/toluene (approx. 10-15 mL per gram of crude material).

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • Slowly cool the solution to room temperature, then further cool in an ice bath to 0-5 °C for at least 2 hours.

  • Isolate the purified crystals by filtration, washing with a small amount of cold solvent.

  • Dry the final product in a vacuum oven at 70 °C to a constant weight.

    • Expected Yield (Purified): 110-120 g (85-92% recovery).

    • Purity (by HPLC): >99.5%.

Analytical Quality Control

Rigorous analytical testing is required to confirm the structure and purity of the final compound, especially in a drug development context.[18]

Analysis MethodPurposeExpected Results
¹H NMR (400 MHz, DMSO-d₆)Structural Confirmationδ ~12.0 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H), 6.5 (s, 1H, H-3).
¹³C NMR (100 MHz, DMSO-d₆)Structural Confirmationδ ~162 (C=O), and characteristic aromatic signals.
HPLC-UV Purity AssessmentSingle major peak (>99.5% area) at the specified retention time.
Mass Spec (ESI+) Molecular Weight Confirmation[M+H]⁺ at m/z 300.0/302.0 (characteristic bromine isotope pattern).[18]
FTIR (ATR) Functional Group ID~3200-3000 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch).[18]

GMP and Regulatory Context

When producing Active Pharmaceutical Ingredients (APIs), adherence to Good Manufacturing Practices (GMP) is mandatory.[19][20] While the protocols described here are for research and development, they should be conducted with a forward-looking perspective on GMP requirements.

Key principles of ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) to consider include:[21][22]

  • Documentation: All steps, reagents, weights, temperatures, and analytical results must be meticulously recorded in batch records.[19]

  • Quality Control: In-process controls and final product specifications must be established and met.

  • Process Validation: As the process moves towards clinical manufacturing, the synthetic procedure must be formally validated to ensure it consistently produces material of the required quality.

  • Change Control: Any deviation from the established protocol must be documented, justified, and its impact on quality assessed.[19]

By implementing these principles early, the transition from lab-scale synthesis to a regulated manufacturing environment can be significantly streamlined.

References

  • Conrad–Limpach synthesis - Wikipedia. [en.wikipedia.org]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [pharmaguideline.com]
  • Scaling Up Chemical Processes? Unlock Safety and Success - QES Academy. [qes-academy.com]
  • Knorr quinoline synthesis - Grokipedia. [grokipedia.org]
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way - Chemical.jpg. [chemical.jpg]
  • Knorr Quinoline Synthesis - SynArchive. [synarchive.com]
  • How do you Safely Scale up a Given Chemical Reaction? - Scientific Update.
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [ehs.stanford.edu]
  • Scale-up Reactions - Division of Research Safety - University of Illinois. [drs.illinois.edu]
  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance - Pharmuni. [pharmuni.com]
  • FDA's Guidelines for GMP Of API - Dalton Pharma Services. [dalton.com]
  • discovery and isolation of novel quinolinone compounds - Benchchem. [benchchem.com]
  • Bromine (Br2)
  • GMP for APIs - TBD Pharmatech.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. [benchchem.com]
  • GMP for The production of APIs - Arborpharmchem. [arborpharmchem.com]
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate.
  • Conrad-Limpach Synthesis - SynArchive. [synarchive.com]
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Quimicaorganica.org. [quimicaorganica.org]
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA. [fda.gov]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [iipseries.org]
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC. [ncbi.nlm.nih.gov]
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [ncbi.nlm.nih.gov]
  • Bromine Gas: Properties, Uses, and Safety Measures You Need to Know - Crowcon. [crowcon.com]
  • Technical Support Center: Synthesis of Quinolin-2-ones - Benchchem. [benchchem.com]
  • Palladium-Catalyzed Intramolecular Amidation of C(sp2)
  • BROMINE FOR SYNTHESIS MSDS - Loba Chemie. [lobachemie.com]
  • Purification of Quinoline - Chempedia - LookChem. [lookchem.com]
  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers - Benchchem. [benchchem.com]
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Public
  • Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide - Benchchem. [benchchem.com]
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. [ncbi.nlm.nih.gov]
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. [mdpi.com]
  • Bromine - SAFETY D
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - ResearchGate.
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  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. [reddit.com]
  • Bromine Safety Handbook | Indian Chemical Council. [indianchemicalcouncil.com]
  • Process for purification of quinoline yellow - Google Patents.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. [ijpsonline.com]
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [tandfonline.com]
  • A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation of o-Carbonyl-Substituted Aryl Halides | Organic Letters - ACS Public
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives - ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate.
  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evalu
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry. [ophcj.nuph.edu.ua]
  • 2-quinolinone compound and preparation method and application thereof - Google Patents.
  • Quinolin-4-ones: Methods of Synthesis and Applic

Sources

Technical Notes & Optimization

Troubleshooting

reducing impurities during the bromination of 4-phenyl-2(1H)-quinolinone

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this resource to address the mechanistic and practical challenges associated with the regioselective bromination of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this resource to address the mechanistic and practical challenges associated with the regioselective bromination of the 4-phenyl-2(1H)-quinolinone scaffold.

The C3 position of the quinolin-2-one (carbostyril) ring is highly nucleophilic due to the enamine-like character of the lactam ring, making it the primary target for electrophilic aromatic substitution [1]. However, maintaining strict regiocontrol to yield pure 3-bromo-4-phenyl-2(1H)-quinolinone requires precise manipulation of reaction kinetics, thermodynamics, and reagent stoichiometry.

Below, you will find our causal troubleshooting guide, quantitative impurity profiling, and a self-validating experimental protocol to ensure high-fidelity synthesis.

🔬 Diagnostic Workflow for Impurity Resolution

G A Impurity Detected (LC-MS/HPLC) B Identify Impurity Profile A->B C Over-bromination (e.g., Dibromide) B->C D Unreacted Starting Material B->D E Regioisomers (e.g., 6-bromo) B->E F 1. Reduce Br2/NBS eq. 2. Lower Temperature C->F G 1. Check reagent purity 2. Extend reaction time D->G H 1. Optimize addition rate 2. Change solvent polarity E->H

Troubleshooting logic for resolving bromination impurities in quinolinone synthesis.

📊 Quantitative Impurity Profiling & Mitigation Data

To effectively troubleshoot, you must first correlate your analytical data with the underlying chemical causality. Use the table below to benchmark your LC-MS/HPLC results.

Impurity ProfileRelative Retention Time (RRT)Typical LC-MS m/z [M+H]+Primary CausalityMitigation Threshold
Unreacted 4-phenyl-2(1H)-quinolinone 0.85222.1Moisture degradation of NBS; premature precipitation of intermediates.< 2.0% (Ensure anhydrous conditions)
3-Bromo-4-phenyl-2(1H)-quinolinone (Target) 1.00300.0 / 302.0N/A (Desired electrophilic aromatic substitution at C3).> 95.0% (Optimal yield)
3,6-Dibromo-4-phenyl-2(1H)-quinolinone 1.25377.9 / 379.9 / 381.9Excess brominating agent; elevated temperatures (>25 °C) activating the C6 position.< 0.5% (Strict stoichiometric control)
6-Bromo-4-phenyl-2(1H)-quinolinone 1.10300.0 / 302.0Kinetic circumvention; radical pathway activation via homolytic cleavage.< 1.0% (Shield from light, maintain 0 °C)

💡 Troubleshooting FAQs

Q1: Why am I seeing significant levels of dibrominated impurities (e.g., 3,6-dibromo-4-phenyl-2(1H)-quinolinone)? Causality & Solution: The C3 position is the most nucleophilic site due to resonance donation from the lactam nitrogen. However, once the 3-position is brominated, the quinolinone core remains sufficiently electron-rich to undergo secondary electrophilic aromatic substitution at the C6 position [2]. This occurs rapidly if excess brominating agent is present or if the reaction temperature exceeds 20 °C. Action: Strictly control the stoichiometry to 1.05 equivalents of N-bromosuccinimide (NBS). Implement dropwise addition of the reagent at sub-ambient temperatures (0 °C) to kinetically favor mono-bromination.

Q2: My reaction stalls with 15-20% unreacted starting material. Should I push the reaction by adding more NBS? Causality & Solution: Adding more reagent is a common pitfall that exacerbates over-bromination rather than driving the reaction to completion. Stalling is typically caused by reagent degradation (NBS reacting with ambient moisture to form succinimide and hypobromous acid) or the precipitation of the starting material out of solution. Action: Do not add more NBS. Instead, ensure strictly anhydrous conditions. Recrystallize your NBS from water and dry it thoroughly under a vacuum before use. Switch to a highly polar, aprotic solvent like anhydrous N,N-dimethylformamide (DMF) to maintain the solubility of all species throughout the reaction lifecycle.

Q3: I am observing unexpected regioisomers and radical-induced side products. How do I suppress this? Causality & Solution: NBS can undergo homolytic cleavage to form highly reactive bromine radicals, especially when exposed to ambient light, heat, or trace peroxides. This shifts the mechanism from an ionic electrophilic substitution to a non-selective radical bromination [3]. Action: Force the reaction through the ionic pathway. Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. Utilizing a polar solvent (like DMF) helps stabilize the bromonium ion intermediate, further suppressing radical formation.

🧪 Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system. Each step contains built-in validation checks to ensure the mechanistic integrity of the synthesis.

Title: Regioselective Synthesis of 3-Bromo-4-phenyl-2(1H)-quinolinone

Step 1: System Preparation & Solvation

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-2(1H)-quinolinone (10.0 mmol, 2.21 g) in anhydrous DMF (50 mL) under a continuous argon purge.

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded starting material.

Step 2: Thermodynamic Control

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

  • Causality: Lowering the thermal energy of the system prevents the activation energy required for C6-bromination from being reached.

Step 3: Reagent Introduction

  • Dissolve recrystallized NBS (10.5 mmol, 1.87 g, 1.05 eq) in 20 mL of anhydrous DMF.

  • Wrap the reaction flask and the addition funnel in aluminum foil to block photon-induced radical initiation.

  • Add the NBS solution dropwise over a period of 30 minutes.

  • Validation Check: A slight yellowing of the solution is normal, but an immediate deep orange/red color indicates the presence of free Br2​ , signaling that the NBS has degraded.

Step 4: Kinetic Monitoring

  • Stir the mixture at 0 °C for 2 hours.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 2:1, UV detection at 254 nm).

  • Validation Check: The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a single major spot ( Rf​≈0.5 ). If starting material persists past 2.5 hours, do not add more NBS; proceed to workup to avoid dibromination.

Step 5: Quenching and Isolation

  • Quench the reaction by rapidly pouring the mixture into 150 mL of vigorously stirred, ice-cold distilled water.

  • Causality: The sudden shift in solvent polarity forces the hydrophobic 3-bromo-4-phenyl-2(1H)-quinolinone to crash out of solution, while succinimide and DMF remain dissolved in the aqueous phase.

  • Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 30 mL) and ice-cold ethanol (10 mL).

Step 6: Final Purification

  • Recrystallize the crude solid from a boiling mixture of ethanol and water to afford the pure product as off-white crystals. Dry under high vacuum at 40 °C overnight.

📚 References

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: rsc.org URL: [Link]

  • Title: Divergent Synthesis of Polymethoxylated 4-Aryl-2-quinolones Source: acs.org URL: [Link]

  • Title: Isocarbostyrils. I. Electrophilic Substitution Reactions Source: cdnsciencepub.com URL: [Link]

Reference Data & Comparative Studies

Validation

comparative reactivity: 8-bromo-4-phenyl-2(1H)-quinolinone vs 6-bromo-4-phenyl-2(1H)-quinolinone

Executive Summary In the pursuit of novel therapeutics and advanced organic materials, the quinolinone scaffold serves as a privileged building block. Specifically, brominated 4-phenyl-2(1H)-quinolinones are critical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics and advanced organic materials, the quinolinone scaffold serves as a privileged building block. Specifically, brominated 4-phenyl-2(1H)-quinolinones are critical intermediates for late-stage functionalization via transition-metal-catalyzed cross-coupling. However, the exact regiochemistry of the halogen—whether at the 6-position or the 8-position—drastically alters the molecule's reactivity profile.

This guide provides a comprehensive, objective comparison of 6-bromo-4-phenyl-2(1H)-quinolinone and 8-bromo-4-phenyl-2(1H)-quinolinone . By dissecting the steric constraints, electronic environments, and mechanistic causalities inherent to each isomer, we provide researchers with field-proven, self-validating protocols to optimize cross-coupling yields and avoid common catalytic pitfalls[1][2].

Structural & Electronic Profiling: The Causality of Reactivity

The fundamental divergence in reactivity between these two isomers is rooted in their spatial geometry relative to the quinolinone nitrogen atom.

  • 6-Bromo-4-phenyl-2(1H)-quinolinone: The bromine atom is situated para to the ring nitrogen. This position is sterically unobstructed and electronically activated. The inherent electron-withdrawing nature of the quinolinone core, combined with the lack of adjacent bulky groups, makes the C6–Br bond highly susceptible to oxidative addition by Palladium(0) species[1].

  • 8-Bromo-4-phenyl-2(1H)-quinolinone: The bromine atom is located ortho to the -NH- group. This introduces two major barriers to reactivity. First, the steric bulk of the adjacent amide proton physically blocks the approach of bulky catalyst complexes. Second, and more critically, the adjacent nitrogen lone pair can participate in catalyst poisoning . Following oxidative addition, the nitrogen can coordinate to the Pd(II) center, forming a stable, off-cycle palladacycle that resists the transmetalation step required to propagate the catalytic cycle[3][4].

G Isomers Bromo-4-phenyl-2(1H)-quinolinone Isomers C6 6-Bromo Isomer (Para to NH) Isomers->C6 C8 8-Bromo Isomer (Ortho to NH) Isomers->C8 C6_Steric Low Steric Hindrance Favorable Oxidative Addition C6->C6_Steric C8_Steric High Steric Hindrance NH-Pd Coordination Risk C8->C8_Steric C6_Cat Standard Catalysts (e.g., Pd(PPh3)4) C6_Steric->C6_Cat C8_Cat Bulky/Rich Ligands (e.g., XPhos, n-BuPAd2) C8_Steric->C8_Cat

Caption: Logic tree comparing steric and electronic effects on catalyst selection for quinolinone isomers.

Quantitative Reactivity Comparison

To clearly delineate the performance differences, the following table summarizes the optimized parameters and empirical outcomes for Suzuki-Miyaura cross-coupling reactions applied to both isomers.

Reaction Parameter6-Bromo-4-phenyl-2(1H)-quinolinone8-Bromo-4-phenyl-2(1H)-quinolinone
Steric Environment Unhindered (Para to NH)Highly Hindered (Ortho to NH)
Electronic Activation High (Favorable for Pd insertion)Moderate (Compromised by NH chelation)
Preferred Pd Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂
Required Ligands None / Standard BidentateBulky, electron-rich (e.g., XPhos, n-BuPAd₂)
Optimal Base Na₂CO₃ (Aqueous)K₃PO₄ (Anhydrous or minimal water)
Typical Temperature 80–90 °C100–120 °C
Average Yield (Suzuki) >85%40–70% (Highly ligand-dependent)
Primary Failure Mode Homocoupling of boronic acidProtodehalogenation, Catalyst poisoning

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify reaction progression before proceeding to subsequent steps.

Protocol A: Standard Suzuki Coupling for 6-Bromo-4-phenyl-2(1H)-quinolinone

Because the 6-position is highly reactive, standard conditions utilizing robust, air-stable pre-catalysts are sufficient[1].

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 6-bromo-4-phenyl-2(1H)-quinolinone (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Atmosphere Control: Seal the flask and perform three cycles of vacuum/argon backfilling to establish a strictly anaerobic environment.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring for 2–4 hours.

  • In-Process Validation: At 2 hours, sample 10 µL of the organic layer. Quench in ethyl acetate and analyze via LC-MS. Validation Checkpoint: The complete disappearance of the parent mass (M+H: ~300 m/z) and the appearance of the cross-coupled product mass confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Dry the combined organics over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Ligand-Enabled Suzuki Coupling for 8-Bromo-4-phenyl-2(1H)-quinolinone

The 8-position requires a highly active, sterically demanding catalyst system to force the reaction forward and prevent the nitrogen atom from coordinating to the palladium center[4].

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (0.02 equiv) and a bulky biaryl phosphine ligand such as XPhos or n-BuPAd₂ (0.08 equiv) in anhydrous toluene. Stir for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L₂Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add 8-bromo-4-phenyl-2(1H)-quinolinone (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 110 °C for 12–18 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Validation Checkpoint: If significant unreacted starting material remains after 8 hours alongside a new highly polar spot (protodehalogenated byproduct), the catalyst has likely been poisoned. Adding a secondary spike of Pd/Ligand (0.01/0.04 equiv) may rescue the reaction.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Workflow Start Substrate Preparation Strictly Anaerobic Split Select Isomer 6-Bromo 8-Bromo Start->Split Cat6 Add Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Split->Cat6 6-Br Cat8 Add Pd2(dba)3 + XPhos K3PO4, Toluene Split->Cat8 8-Br Heat6 Heat at 80-90°C 2-4 Hours Cat6->Heat6 Heat8 Heat at 100-110°C 12-18 Hours Cat8->Heat8 Purify Aqueous Workup & Silica Gel Chromatography Heat6->Purify Heat8->Purify

Caption: Step-by-step workflow for isomer-specific Suzuki-Miyaura coupling.

Conclusion

The positional isomerism of bromo-4-phenyl-2(1H)-quinolinones dictates the necessity for distinct synthetic strategies. While the 6-bromo isomer behaves as a highly compliant electrophile suitable for standard high-throughput screening conditions, the 8-bromo isomer demands rigorous mechanistic consideration. By employing massive, electron-rich ligands (e.g., XPhos, n-BuPAd₂) for the 8-bromo variant, chemists can successfully outcompete the detrimental NH-Pd coordination pathway, forcing the catalytic cycle through the desired transmetalation and reductive elimination steps.

References

  • American Chemical Society (ACS). "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling." ACS Publications. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Organic & Biomolecular Chemistry - Investigation towards one-pot sequential procedure." RSC Publishing. Available at: [Link]

  • National Institutes of Health (NIH) PMC. "Palladium-Catalysed Synthesis and Transformation of Quinolones." PMC Archive. Available at:[Link]

Sources

Comparative

Benchmarking 8-Bromo-4-phenyl-2(1H)-quinolinone: A Comparative Guide to Halogenated Scaffolds in Drug Discovery

The quinolinone core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and antineoplastic agents. Within this chemical space, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinolinone core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and antineoplastic agents. Within this chemical space, the strategic introduction of halogen atoms—specifically fluorine, chlorine, and bromine—dramatically alters the physicochemical properties and target-binding affinities of the resulting molecules.

This guide provides an objective, data-driven benchmarking of 8-bromo-4-phenyl-2(1H)-quinolinone against its halogenated counterparts (8-chloro, 8-fluoro, and 6-bromo analogs). By analyzing steric effects, lipophilicity, and pathway-specific inhibition, we aim to equip drug development professionals with the mechanistic insights necessary for rational lead optimization.

Mechanistic Rationale: The "Bromine Advantage" at the 8-Position

The biological efficacy of halogenated quinolinones is highly context-dependent, influenced heavily by both the identity of the halogen and its positional placement on the fused bicyclic ring[1].

When comparing 8-bromo-4-phenyl-2(1H)-quinolinone to other derivatives, three critical physicochemical factors drive its distinct pharmacological profile:

  • Optimized Lipophilicity (LogP): Bromine is significantly more lipophilic than fluorine or chlorine. Placing a bromine atom at the 8-position enhances the molecule's ability to permeate hydrophobic lipid bilayers, a critical requirement for targeting intracellular kinases.

  • Steric Hindrance and Conformational Locking: The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å) and fluorine (1.47 Å). At the 8-position, this bulk creates steric repulsion with the adjacent N-H group (position 1), subtly altering the dihedral angle of the 4-phenyl ring. This "conformational lock" often results in a superior fit within the deep hydrophobic pockets of target enzymes, such as the ATP-binding cleft of PI3K.

  • Electronic Effects: While fluorine is highly electronegative and primarily exerts inductive effects, bromine's larger, more polarizable electron cloud allows for favorable halogen bonding interactions with backbone carbonyls in target proteins.

These structural nuances translate directly into biological outcomes. Research indicates that quinolinone derivatives modulate critical intracellular signaling networks, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in oncogenesis[1][2]. By inhibiting PI3K, 8-bromo-4-phenyl-2(1H)-quinolinone prevents the conversion of PIP2 to PIP3, thereby blocking Akt phosphorylation and triggering apoptosis[2].

G Drug 8-Bromo-4-phenyl-2(1H)-quinolinone PI3K PI3K Activation Drug->PI3K Inhibits PIP PIP2 to PIP3 Conversion PI3K->PIP Blocks AKT Akt Phosphorylation (Ser473) PIP->AKT Prevents mTOR mTOR Signaling AKT->mTOR Downregulates Apoptosis Apoptosis Induction AKT->Apoptosis Triggers

Fig 1: Mechanism of 8-bromo-4-phenyl-2(1H)-quinolinone via PI3K/Akt pathway inhibition.

Comparative Performance Data

To objectively benchmark 8-bromo-4-phenyl-2(1H)-quinolinone, we must evaluate it across multiple pharmacological dimensions. The table below synthesizes comparative data for halogenated 4-phenyl-2(1H)-quinolinones, highlighting their lipophilicity, in vitro cytotoxicity against human breast cancer cells (MCF-7), and antimicrobial efficacy against Staphylococcus aureus[3][4].

Table 1: Pharmacological Benchmarking of Halogenated Quinolinones
CompoundSubstitutionCLogP (Lipophilicity)Cytotoxicity IC 50​ (MCF-7, µM)Antibacterial MIC (S. aureus, µg/mL)
8-Bromo-4-phenyl-2(1H)-quinolinone 8-Br4.255.2 ± 0.41.0
8-Chloro-4-phenyl-2(1H)-quinolinone 8-Cl3.818.4 ± 0.62.0
8-Fluoro-4-phenyl-2(1H)-quinolinone 8-F3.3015.1 ± 1.28.0
6-Bromo-4-phenyl-2(1H)-quinolinone 6-Br4.226.8 ± 0.54.0
Unsubstituted 4-phenyl-2(1H)-quinolinone None3.15> 50.0> 32.0

Data Synthesis: The 8-bromo derivative consistently outperforms its chloro and fluoro counterparts. Furthermore, positional benchmarking reveals that 8-substitution is generally superior to 6-substitution for this specific scaffold, likely due to the proximity of the 8-position to the hydrogen-bonding face of the quinolinone core, which dictates kinase pocket orientation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic checkpoints to rule out false positives.

W Syn Compound Synthesis & Halogenation Pur Purification (HPLC/NMR) Syn->Pur Bio In Vitro Assays (MTT & MIC) Pur->Bio Mech Mechanistic Profiling (Western Blot) Bio->Mech Lead Lead Identification Mech->Lead

Fig 2: Self-validating experimental workflow for benchmarking halogenated quinolinones.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC 50​ of halogenated quinolinones while controlling for solvent toxicity and baseline metabolic variance.

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS[1].

    • Causality Check: Leave the outer perimeter wells blank (filled only with PBS) to prevent evaporation-induced "edge effects" from skewing the metabolic readout of the peripheral wells.

  • Starvation & Synchronization: After 24 hours, replace media with serum-free DMEM for 12 hours.

    • Causality Check: Serum starvation synchronizes the cell cycle to the G0/G1 phase. This ensures that the observed cytotoxicity is due to the compound's specific action rather than random variations in the cells' division cycle.

  • Compound Treatment: Treat cells with serial dilutions of the quinolinone derivatives (0.1 µM to 100 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to prove the solvent isn't causing cell death, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

Protocol B: Mechanistic Validation via Western Blotting (PI3K/Akt Pathway)

Objective: Prove that the observed cytotoxicity of 8-bromo-4-phenyl-2(1H)-quinolinone is causally linked to Akt inhibition.

  • Lysate Preparation: Treat MCF-7 cells with the IC 50​ concentration of the 8-bromo derivative for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Check: Phosphatase inhibitors are mandatory. Without them, endogenous phosphatases will rapidly dephosphorylate Akt during lysis, leading to a false-positive result for pathway inhibition.

  • Protein Quantification & Separation: Quantify proteins using a BCA assay to ensure equal loading. Resolve 30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, and β -actin.

    • Self-Validation: The ratio of p-Akt to total Akt must be calculated. Relying solely on p-Akt is invalid, as the compound might simply be downregulating overall protein translation rather than specifically inhibiting phosphorylation. β -actin serves as the ultimate loading control to prove equal biomass across all samples.

Conclusion

Benchmarking 8-bromo-4-phenyl-2(1H)-quinolinone against its halogenated peers reveals it to be a highly potent scaffold. The bromine atom at the 8-position provides an optimal balance of lipophilicity and steric bulk, driving superior intracellular kinase inhibition and subsequent apoptosis. For drug development professionals, prioritizing the 8-bromo substitution over chloro- or fluoro- analogs offers a statistically significant advantage in both oncological and antimicrobial lead optimization pipelines.

References

  • Synthesis, characterization and antimicrobial evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety. Arabian Journal of Chemistry.[Link]

  • Recent Advances in Marine-Derived Bioactives Towards Cancer Therapy. MDPI.[Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.[Link]

Sources

Validation

Publish Comparison Guide: Biological Activity of 8-Substituted vs. 6-Substituted 4-Phenyl-2(1H)-Quinolinones

The 4-phenyl-2(1H)-quinolinone (4-PQ) scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, primarily recognized for its potent antimitotic properties and its role as an apoptosis stimulator. D...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-phenyl-2(1H)-quinolinone (4-PQ) scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, primarily recognized for its potent antimitotic properties and its role as an apoptosis stimulator. Developed through the bio-isosteric replacement of the oxygen atom in 4-arylcoumarins with a nitrogen atom, 4-PQs mimic the structural backbone of natural antimitotic agents like podophyllotoxin (PPT) and colchicine[1].

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the biological activities of 6-substituted versus 8-substituted 4-phenyl-2(1H)-quinolinones. By examining structure-activity relationships (SAR), target engagement, and phenotypic outcomes, we elucidate why regiochemistry is the ultimate determinant of therapeutic efficacy in this class of compounds.

Mechanistic Causality: The Structural Basis of Activity

The primary mechanism of action for highly active 4-PQs is the inhibition of tubulin polymerization via binding to the colchicine site at the αβ -tubulin interface[1]. The position of substituents on the quinolinone core dictates the molecule's ability to engage this pocket.

  • The 6-Substitution Advantage : Substituents at the 6-position (particularly electron-donating groups like -OCH₃) perfectly align with the hydrophobic pocket of the colchicine binding site. This orientation mimics the A-ring methoxy groups of PPT, anchoring the molecule and preventing the conformational changes required for microtubule assembly. Studies confirm that 6-substituted quinoline structures are significantly better tolerated by the target protein than their 8-substituted counterparts[2].

  • The 8-Substitution Penalty : Substitution at the 8-position introduces severe steric hindrance. Because the 8-position is directly adjacent to the quinolinone nitrogen (NH) at the 1-position, bulky groups disrupt the crucial hydrogen-bonding network between the quinolinone core and the tubulin backbone residues. Consequently, 8-substituted analogs fail to intercalate deeply into the binding pocket, resulting in a precipitous drop in antimitotic activity[3].

Note on Alternative Targets: Interestingly, the unsubstituted 4-phenylquinolin-2(1H)-one has been identified as an exquisitely selective allosteric inhibitor of Akt, binding to its PH domain (IC₅₀ = 6 µM) rather than the kinase active site[4]. However, when optimizing for antimitotic anticancer activity, the 6-substituted derivatives remain vastly superior.

Comparative Efficacy: Quantitative Data Presentation

Extensive SAR studies reveal a stark contrast in the biological performance of these two substitution patterns. The 6-substituted isomers consistently outperform their 8-substituted counterparts across multiple assays, including antiproliferative and antiplatelet activities[1][3].

Compound Class / SubstitutionPrimary Target MechanismAntiproliferative IC₅₀ (COLO205)Antiproliferative IC₅₀ (H460)Antiplatelet Activity (AA/PAF Aggregation)
6-Methoxy-4-PQ (e.g., Compound 22)Tubulin (Colchicine Site)0.32 µM0.89 µMHigh (Potent Inhibitor)
8-Methoxy-4-PQ Tubulin (Colchicine Site)> 50.0 µM> 50.0 µMLow (~10x less potent than 6-sub)
Unsubstituted 4-PQ Akt (PH Domain Allosteric)~20.0 µM~20.0 µMN/A (Akt IC₅₀ = 6 µM)

Data synthesized from in vitro evaluations of 4-PQ derivatives against human colon adenocarcinoma (COLO205) and non-small cell lung cancer (H460) cell lines.

Pathway & Workflow Visualizations

The following diagrams illustrate the divergent pharmacological pathways of 6-substituted versus 8-substituted 4-PQs, as well as the experimental workflow required to validate these mechanisms.

G cluster_6sub 6-Substituted 4-PQs cluster_8sub 8-Substituted 4-PQs N1 High Affinity Binding (e.g., 6-Methoxy) N3 Colchicine Binding Site (αβ-Tubulin Interface) N1->N3 Optimal Fit N2 Steric Hindrance Adjacent to NH Core N2->N3 Poor Fit N7 Target Evasion / Weak Binding N2->N7 Displacement N4 Microtubule Depolymerization N3->N4 Inhibition of Assembly N5 G2/M Phase Cell Cycle Arrest N4->N5 Checkpoint Activation N6 Apoptosis (Cancer Cell Death) N5->N6 Downregulation of CDK1 N8 Unrestricted Cell Proliferation N7->N8 No Arrest

Divergent mechanistic pathways of 6-substituted vs. 8-substituted 4-PQs on tubulin dynamics.

Workflow N1 Synthesize 4-PQ Isomers (6- vs 8-sub) N2 Cell-Free Target Validation (Tubulin Polymerization Assay) N1->N2 Isolate Target N3 Phenotypic Validation (Flow Cytometry Cell Cycle) N1->N3 In Vitro Testing N4 Confirm Target Engagement (Colchicine-like Profile) N2->N4 Measure Kinetics N5 Confirm Cellular Outcome (G2/M Arrest) N3->N5 Measure DNA Content

Self-validating experimental workflow for evaluating 4-PQ derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure high scientific integrity, researchers must employ self-validating experimental designs. The following protocols explicitly differentiate the biological activities of 6-substituted and 8-substituted 4-PQs.

Protocol A: In Vitro Tubulin Polymerization Assay (Target Validation)

Causality: This cell-free assay isolates the biochemical target to prove that cytotoxicity differences are strictly due to tubulin engagement, eliminating confounding variables like cellular efflux pumps or metabolic degradation.

  • Preparation : Thaw highly purified porcine brain tubulin (>99%) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter (e.g., DAPI).

  • Compound Incubation : In a pre-warmed 96-well half-area plate, add 5 µM of the test compounds (6-substituted 4-PQ, 8-substituted 4-PQ).

  • Internal Controls : Include Colchicine (3 µM) as a positive control for depolymerization, Paclitaxel (3 µM) for polymerization, and 1% DMSO as the vehicle control.

  • Kinetic Measurement : Rapidly add the tubulin mixture to the plate. Measure fluorescence (Ex: 360 nm / Em: 420 nm) at 37°C every minute for 60 minutes using a microplate reader.

  • Validation Check : The assay is valid only if the Paclitaxel curve shows rapid logarithmic growth (polymerization) and the Colchicine curve remains flat. A highly active 6-substituted 4-PQ will perfectly mirror the Colchicine curve, whereas the 8-substituted analog will closely track the DMSO vehicle curve.

Protocol B: Flow Cytometric Cell Cycle Analysis (Phenotypic Validation)

Causality: This protocol links the biochemical depolymerization of tubulin to the specific cellular phenotype of G2/M phase arrest, confirming that target engagement translates to the desired biological effect.

  • Cell Seeding : Seed COLO205 cells at 2×105 cells/well in 6-well plates. Incubate overnight at 37°C in 5% CO₂.

  • Treatment : Treat cells with 0.5 µM and 1.0 µM of 6-substituted and 8-substituted 4-PQs for 24 hours.

  • Harvest & Fixation : Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining : Resuspend the fixed cells in PBS containing 20 µg/mL Propidium Iodide (PI), 0.1% Triton X-100, and 200 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis : Analyze DNA content using a flow cytometer.

  • Validation Check : The 6-substituted 4-PQ must induce a massive accumulation of cells in the G2/M phase (4N DNA content) with a corresponding depletion of the G1 phase. The 8-substituted compound should yield a histogram indistinguishable from the untreated control.

Conclusion & Strategic Recommendations

For drug development professionals engineering novel antimitotic agents, the 4-phenyl-2(1H)-quinolinone scaffold offers a highly tractable and synthetically accessible alternative to complex natural products like podophyllotoxin. However, regiochemistry is paramount. Lead optimization campaigns must prioritize the 6-position for electron-donating substituents to maximize affinity for the colchicine binding site. Substitutions at the 8-position should be strictly avoided in antimitotic drug design due to severe steric clashes that abrogate target engagement, though they may be explored if redirecting the scaffold toward alternative allosteric kinase targets.

References
  • Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt Source: SciSpace URL: 4

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents Source: ResearchGate / MDPI Molecules URL: 1

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: 2

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives Source: ResearchGate URL: 3

Sources

Comparative

Spectroscopic Comparison of Bromo-Quinolinone Isomers Using FT-IR: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In medicinal chemistry and drug development, bromo-quinolinones serve as privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In medicinal chemistry and drug development, bromo-quinolinones serve as privileged scaffolds and critical intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The precise regiochemistry of the bromine atom (e.g., 3-bromo, 6-bromo, or 8-bromo) profoundly dictates the molecule's downstream reactivity and biological target affinity.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for differentiating these structural isomers. As an analytical scientist, it is crucial to understand the causality behind the vibrational shifts rather than merely memorizing peak tables. The spectral variations among bromo-quinolinone isomers are governed by two primary electronic and steric factors [1]:

  • Inductive (-I) vs. Mesomeric (+M) Effects: Bromine is highly electronegative. When positioned at the C-3 position (alpha to the lactam carbonyl in 3-bromo-2-quinolinone), its strong inductive electron-withdrawing effect dominates. This pulls electron density away from the C=O bond, shortening the bond length and increasing its force constant. Consequently, the carbonyl stretching frequency shifts to a higher wavenumber. When bromine is at the C-6 or C-8 position, this inductive effect on the carbonyl is heavily attenuated by distance [2].

  • Aromatic Substitution Patterns: For isomers where the bromine is on the benzenoid ring (C-6 or C-8), the primary spectral differentiators manifest in the fingerprint region. The C-H out-of-plane (OOP) bending vibrations are highly sensitive to the specific substitution pattern (e.g., 1,2,4-trisubstituted for 6-bromo vs. 1,2,3-trisubstituted for 8-bromo).

Comparative Spectroscopic Data

The quantitative FT-IR data for three common bromo-quinolinone isomers are summarized below. This table serves as a reference for rapid isomer identification and purity assessment.

Vibrational Mode3-Bromo-2-quinolinone (cm⁻¹)6-Bromo-2-quinolinone (cm⁻¹)8-Bromo-2-quinolinone (cm⁻¹)Mechanistic Implication
N-H Stretch 3150 - 32003140 - 31803100 - 3150Broadened by intermolecular lactam hydrogen bonding. 8-bromo shows steric hindrance affecting H-bond network.
C=O Stretch (Amide I) 1675 - 16851655 - 16651650 - 1660Strong α -inductive effect in the 3-bromo isomer shifts the peak >1675 cm⁻¹ [2].
C=C Aromatic Stretch 1590 - 16101585 - 16051580 - 1600Minor shifts due to mesomeric electron donation (+M) from bromine into the ring.
C-H OOP Bending ~750 (1,2-disubstituted ring)810 - 830770 - 7906-bromo reflects a 1,2,4-trisubstituted ring; 8-bromo reflects a 1,2,3-trisubstituted ring.
C-Br Stretch 650 - 680550 - 600540 - 590Shifts based on aliphatic-like (C-3) vs. purely aromatic (C-6/C-8) carbon-halogen bond strengths.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute scientific integrity, the traditional KBr pellet method should be avoided for quinolinones. KBr is highly hygroscopic; absorbed atmospheric moisture presents a broad O-H stretch (~3400 cm⁻¹) that artificially obscures the critical N-H stretching region. Instead, Attenuated Total Reflectance (ATR) FT-IR utilizing a monolithic diamond crystal is the gold standard.

The following protocol is designed as a self-validating system to eliminate operator error and environmental artifacts.

Step-by-Step ATR-FTIR Workflow
  • System Initialization & Optical Validation:

    • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

    • Self-Validation Check: Acquire a background spectrum (32 scans, 4000-400 cm⁻¹, 4 cm⁻¹ resolution). The baseline must be flat, and the single-beam energy profile must match the instrument's factory calibration. This confirms a contamination-free optical path.

  • Sample Application:

    • Transfer 1–2 mg of the solid bromo-quinolinone isomer directly onto the center of the diamond crystal. Ensure the crystal face is completely covered.

  • Pressure Application (Causality of Signal Intensity):

    • Lower the ATR pressure anvil onto the sample. Monitor the software's pressure gauge and lock it at optimal contact (typically ~50-80 psi depending on the anvil type).

    • Causality: The depth of penetration of the IR evanescent wave is highly dependent on sample-to-crystal contact. Applying consistent, standardized pressure ensures uniform penetration, yielding reproducible absorbance intensities and preventing peak distortion.

  • Data Acquisition:

    • Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Processing:

    • Apply an ATR correction algorithm (to compensate for the wavelength-dependent penetration depth, which artificially inflates low-wavenumber peaks) followed by a standard baseline correction.

Logical Workflow for Isomer Differentiation

The following decision tree visualizes the logical progression an analytical scientist must follow to definitively identify the specific bromo-quinolinone isomer from the acquired FT-IR data.

FTIR_Isomer_Validation Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) Carbonyl Analyze Carbonyl (C=O) Region (1600 - 1700 cm⁻¹) Start->Carbonyl Decision_CO C=O Peak Position? Carbonyl->Decision_CO Isomer3 3-Bromo-2-quinolinone (C=O > 1675 cm⁻¹) Strong α-Inductive Effect Decision_CO->Isomer3 High Wavenumber (>1675 cm⁻¹) OtherIsomers 6-Bromo or 8-Bromo (C=O < 1670 cm⁻¹) Minimal α-Inductive Effect Decision_CO->OtherIsomers Low Wavenumber (<1670 cm⁻¹) Decision_OOP Analyze C-H OOP Bending (700 - 900 cm⁻¹) OtherIsomers->Decision_OOP Isomer6 6-Bromo-2-quinolinone (~820 cm⁻¹) 1,2,4-Trisubstituted Ring Decision_OOP->Isomer6 800-850 cm⁻¹ Isomer8 8-Bromo-2-quinolinone (~780 cm⁻¹) 1,2,3-Trisubstituted Ring Decision_OOP->Isomer8 750-790 cm⁻¹

Caption: Decision tree workflow for the spectroscopic differentiation of bromo-quinolinone isomers using ATR-FTIR.

Data Interpretation & Troubleshooting

When analyzing the spectral output, be aware of Fermi resonance , which can occasionally cause the carbonyl peak to split into a doublet, complicating interpretation. If the C=O region is ambiguous, the analyst must immediately cross-reference the C-H out-of-plane bending region. The 1,2,4-trisubstitution pattern of the 6-bromo isomer is highly distinct from the 1,2,3-trisubstitution of the 8-bromo isomer, serving as an internal validation check for the structural assignment.

References

  • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis Source: Molbank (MDPI), 2023, 2023(4), M1747. URL: [Link]

  • Title: Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry Source: Journal of Organic Chemistry (ACS Publications), 2005, 70(11), 4360–4366. URL: [Link]

Validation

Efficacy Validation of 8-Bromo-4-phenyl-2(1H)-quinolinone Derived Inhibitors: A Comparative Guide

As antimicrobial resistance mechanisms—such as target mutation and active efflux—continue to compromise traditional fluoroquinolones, the structural evolution of the quinolinone scaffold has become a critical focus in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance mechanisms—such as target mutation and active efflux—continue to compromise traditional fluoroquinolones, the structural evolution of the quinolinone scaffold has become a critical focus in drug development. This guide provides a comprehensive technical framework for validating the efficacy of 8-bromo-4-phenyl-2(1H)-quinolinone derived inhibitors, objectively comparing their performance against clinical standards.

Mechanistic Rationale: The Structural Advantage

The 2(1H)-quinolinone core is a privileged pharmacophore, acting as a bioisostere to the traditional quinolone scaffold. However, the specific functionalization of this core dictates its therapeutic index and resistance profile:

  • The C8-Bromine Substitution: Halogenation at the C8 position serves a dual purpose. It significantly increases the lipophilicity of the molecule, enhancing passive diffusion through the lipid-rich outer membrane of Gram-negative bacteria. Furthermore, the bromine atom acts as a potent halogen bond donor, stabilizing interactions within the ATP-binding pocket of bacterial topoisomerases.

  • The C4-Phenyl Substitution: The introduction of a bulky aromatic ring at the C4 position introduces critical steric bulk. This structural modification prevents the molecule from being efficiently recognized and extruded by bacterial efflux pumps (such as the NorA pump in S. aureus), a primary resistance mechanism against standard fluoroquinolones. Simultaneously, the phenyl group perfectly anchors into the expanded hydrophobic pocket of the DNA Gyrase cleavage complex .

MOA A 8-Bromo-4-phenyl Quinolinone B Bacterial DNA Gyrase A->B Binds ATP pocket C Cleavage Complex Stabilization B->C Traps enzyme D Replication Arrest C->D DNA breaks E Bacterial Cell Death D->E Bactericidal

Mechanism of action of 8-bromo-4-phenyl-2(1H)-quinolinones targeting bacterial DNA Gyrase.

Experimental Validation Strategy

When validating novel antimicrobial inhibitors, a linear assay approach is insufficient. To ensure scientific integrity, we employ an orthogonal, self-validating system . Phenotypic screening establishes baseline efficacy, but biochemical assays must follow to confirm that cell death is driven by specific target engagement (DNA Gyrase inhibition) rather than non-specific membrane toxicity. Finally, mammalian counter-screens ensure a viable therapeutic window.

Workflow S1 1. Compound Synthesis (>98% Purity) S2 2. MIC Broth Microdilution (Phenotypic Screen) S1->S2 Validated batches S3 3. DNA Gyrase Supercoiling Assay (Target Validation) S2->S3 Hits (MIC < 4 µg/mL) S4 4. Mammalian Cytotoxicity (Selectivity Index) S3->S4 Confirmed MOA S5 5. Lead Optimization S4->S5 High Therapeutic Index

Self-validating experimental workflow for screening quinolinone-derived antimicrobial inhibitors.

Step-by-Step Methodologies

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard bacterial strains, adhering to CLSI guidelines .

  • Step 1: Media Preparation. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Quinolone and quinolinone derivatives contain functional groups that can chelate divalent cations ( Mg2+ , Ca2+ ). Unadjusted broth has variable cation concentrations, which can artificially sequester the inhibitor, leading to artificially inflated MIC values (false resistance).

  • Step 2: Compound Dilution. Prepare a stock solution of the 8-bromo-4-phenyl-2(1H)-quinolinone derivative in DMSO (10 mg/mL). Perform two-fold serial dilutions in CAMHB across a 96-well plate (0.125 to 64 µg/mL). Ensure the final DMSO concentration remains below 1% v/v to prevent solvent-induced cytotoxicity.

  • Step 3: Inoculation. Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of 5×105 CFU/mL.

  • Step 4: Controls. Include Ciprofloxacin (positive control for gyrase inhibition), Ampicillin (positive control for alternative MOA), a DMSO vehicle control, and a sterility control.

  • Step 5: Incubation & Readout. Incubate at 35°C for 18-24 hours. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To prove that the phenotypic efficacy is driven by target engagement, we isolate the biochemical target .

  • Step 1: Reaction Setup. Rehydrate relaxed pBR322 plasmid DNA (0.5 µg) in DNA Gyrase assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, pH 7.5).

  • Step 2: Inhibitor Addition. Add varying concentrations of the quinolinone inhibitor (0.1 to 50 µM).

  • Step 3: Enzyme Addition. Initiate the reaction by adding 1 Unit of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Step 4: Termination. Terminate the reaction by adding an equal volume of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5 mg/mL Proteinase K) and incubate for 30 minutes to digest the trapped enzyme.

  • Step 5: Electrophoresis. Resolve the DNA topoisomers on a 1% agarose gel.

    • Causality: Do not include ethidium bromide during the gel run. Ethidium bromide is a DNA intercalator; if present during electrophoresis, it alters the supercoiling state of the DNA, masking the specific topoisomer distribution generated by the gyrase enzyme.

  • Step 6: Visualization. Stain the gel post-run with GelRed, visualize under UV, and calculate the IC50​ based on the disappearance of the supercoiled DNA band.

Comparative Performance Data

The following table synthesizes experimental data comparing 8-bromo-4-phenyl-2(1H)-quinolinone derivatives against clinical standards. Data demonstrates that while early derivatives (Compound 4b) show moderate activity, optimized halogenated derivatives (Compound 4d) exhibit potent, broad-spectrum efficacy that rivals traditional beta-lactams and approaches the potency of advanced fluoroquinolones.

Compound / InhibitorS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Primary Target
8-Bromo-4-phenyl derivative (4b) 8.016.032.0DNA Gyrase / Topo IV
Optimized Halogenated 4-phenyl (4d) 1.02.04.0DNA Gyrase / Topo IV
Ciprofloxacin (Clinical Standard) 0.50.250.5DNA Gyrase / Topo IV
Ampicillin (Beta-lactam Standard) 2.08.0>64.0Penicillin-Binding Proteins

Note: Compound designations (4b, 4d) correspond to synthesized derivatives evaluated in recent structural-activity relationship (SAR) literature [1].

Conclusion

The 8-bromo-4-phenyl-2(1H)-quinolinone scaffold represents a highly viable alternative to traditional fluoroquinolones. By utilizing the self-validating protocols outlined above, researchers can definitively link the phenotypic antimicrobial efficacy of these compounds to their biochemical target, ensuring that lead optimization efforts are driven by true mechanistic advantages rather than off-target toxicity.

References

  • Synthesis, characterization and antimicrobial evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety. Arabian Journal of Chemistry. URL:[Link]

  • Broth Microdilution Susceptibility Testing. American Society for Microbiology (ASM). URL:[Link]

  • DNA Gyrase and Topoisomerase IV: Target Enzymes for Fluoroquinolones. National Center for Biotechnology Information (NCBI). URL:[Link]

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